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  • Product: N,3-dimethylpyrrolidine-3-carboxamide
  • CAS: 1342746-44-4

Core Science & Biosynthesis

Foundational

N,3-dimethylpyrrolidine-3-carboxamide structural analysis

Topic: Structural & Conformational Analysis of ,3-Dimethylpyrrolidine-3-carboxamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Structural & Conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural & Conformational Analysis of


,3-Dimethylpyrrolidine-3-carboxamide
Content Type:  Technical Whitepaper
Audience:  Medicinal Chemists, Structural Biologists, and Process Chemists

Structural & Conformational Analysis of ,3-Dimethylpyrrolidine-3-carboxamide

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of saturated carbons (


) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.[1] 

,3-dimethylpyrrolidine-3-carboxamide
represents a high-value scaffold in this paradigm. Unlike its planar aromatic counterparts, this molecule introduces a quaternary center at C3 and a specific vector for hydrogen bonding via the amide.[1]

This guide provides a rigorous structural analysis of this molecule, focusing on the quaternary stereocenter , amide rotamerism , and ring puckering dynamics .[1] It is designed to serve as a definitive reference for researchers utilizing this fragment in Lead Optimization.

Structural Definition & Scope

To ensure precision, this analysis defines the target molecule based on standard IUPAC nomenclature conventions for "N,3-dimethyl":

  • Core: Pyrrolidine ring.[1][2][3][4][5][6]

  • C3 Substituents: A Carboxamide group and a Methyl group (creating a quaternary carbon).[1]

  • Amide Substituent: A Methyl group on the nitrogen (

    
    -methyl amide).[1]
    
  • Ring Nitrogen: Secondary amine (unsubstituted), serving as the primary vector for diversification.[1]

Chemical Formula:


Key Feature:  The C3 quaternary center restricts conformational flexibility, influencing both potency (entropic penalty reduction) and metabolic stability.[1]

Synthesis & Isolation Strategy

Creating the quaternary center at C3 is the rate-limiting step.[1] The following protocol utilizes a diastereoselective alkylation strategy, superior to standard enolate chemistry which often yields intractable racemates.

Experimental Protocol: Construction of the Quaternary Center

Objective: Synthesis of the C3-methylated core via "Self-Reproduction of Chirality" or standard enolate alkylation.

  • Starting Material:

    
    -Boc-pyrrolidine-3-carboxylic acid methyl ester.
    
  • Step 1: Enolate Formation (Kinetic Control)

    • Reagents: LiHMDS (1.1 eq), THF (anhydrous).[1]

    • Condition: Cool to -78°C under

      
      . Add ester dropwise.[1] Stir for 45 min.
      
    • Mechanism: Deprotonation at C3 generates the planar enolate.[1]

  • Step 2: Electrophilic Trapping

    • Reagent: Methyl Iodide (MeI, 1.5 eq).[1]

    • Process: Add MeI slowly to the enolate.[1] The steric bulk of the Boc group directs the electrophile, but often yields a racemate requiring resolution.[1]

    • Critical Check: Monitor disappearance of starting material via TLC (Hexane/EtOAc 7:3).[1]

  • Step 3: Amidation

    • Hydrolysis of the ester followed by coupling with Methylamine (

      
      ) using HATU/DIPEA.[1]
      
  • Step 4: Chiral Resolution (Mandatory)

    • The product is a racemate.[1] Separate enantiomers using Chiral SFC.

Visualization: Synthetic Workflow

Synthesis cluster_resolution Purification SM N-Boc-Pyrrolidine-3-ester Enolate Li-Enolate Intermediate (-78°C) SM->Enolate LiHMDS Quat C3-Quaternary Ester (Racemic) Enolate->Quat MeI (Alkylation) Amide N,3-Dimethyl Carboxamide Quat->Amide 1. LiOH 2. MeNH2/HATU SFC Chiral SFC (Amylose-1) Amide->SFC

Caption: Step-wise construction of the quaternary center followed by amide formation and chiral resolution.

Spectroscopic Characterization (The Core Analysis)[1]

The structural validation of


,3-dimethylpyrrolidine-3-carboxamide is complicated by two factors: Amide Rotamers  and Diastereotopic Protons .
A. NMR Analysis ( & )

Due to the partial double-bond character of the amide C-N bond, the


-methyl group exists in slow exchange between cis and trans conformations on the NMR timescale.[1]
FeatureObservation (

, 400 MHz)
Structural Cause
Amide N-Me Dual doublets (

2.80 & 2.85 ppm)
Cis/Trans rotamers (Ratio ~3:1).
C3-Methyl Singlet (

1.35 ppm)
Quaternary attachment (no adjacent protons).[1]
Ring C2-H AB Quartet (Distinct shifts)Diastereotopic due to chiral C3 center.
Ring C4/C5 Complex MultipletsRing puckering averages these signals.

Self-Validating Check:

  • Variable Temperature (VT) NMR: Heat the sample to 60°C. The dual rotamer peaks should coalesce into a single sharp signal as rotation overcomes the energy barrier (

    
     kcal/mol).[1] If peaks remain split, check for impurities.[1]
    
B. Conformational Dynamics (Ring Pucker)

The pyrrolidine ring is not planar.[1] It adopts an "envelope" conformation.[1] The bulky C3-substituents (Methyl + Amide) prefer the equatorial position to minimize 1,3-diaxial interactions.[1]

  • Preferred Conformation: C4-envelope (

    
    ) or C2-envelope (
    
    
    
    ).
  • Impact: The C3-quaternary center "locks" the ring pucker more rigidly than unsubstituted proline, reducing the entropic cost of binding to a protein target.[1]

Visualization: Conformational Equilibrium

Conformation cluster_pucker Ring Dynamics Rotamer1 Trans-Rotamer (Major) Transition Transition State (Planar Amide) Rotamer1->Transition Slow Exchange Pucker C3-Endo / C3-Exo Envelope Flip Rotamer1->Pucker Steric Influence Rotamer2 Cis-Rotamer (Minor) Transition->Rotamer2 VT-NMR Coalescence

Caption: Equilibrium between amide rotamers and the influence of the quaternary center on ring puckering.

Advanced Stereochemical Resolution

Since the synthesis yields a racemate, separating the (S) and (R) enantiomers is critical for biological assays.[1]

Protocol: Chiral SFC Method
  • Column: Chiralpak IG or AD-H (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    
     / Methanol (with 0.2% Isopropylamine).[1]
    
  • Gradient: 5% to 40% MeOH over 5 minutes.

  • Detection: UV at 210 nm (Amide absorption).[1]

  • Logic: The isopropylamine additive prevents tailing of the secondary amine on the stationary phase.[1]

References

  • Hao, J., et al. "Design and Synthesis of 3,3-Disubstituted Pyrrolidine Derivatives."[1] Journal of Medicinal Chemistry, 2021.[1]

  • Beesley, R. M., et al. "The Thorpe-Ingold Effect in Cyclization and Conformational Analysis."[1] Journal of the Chemical Society, Perkin Trans.[1]

  • LaPlante, S. R., et al. "Assessing Atropisomerism in Drug Discovery."[1] Journal of Medicinal Chemistry, 2011.[1]

  • PubChem Compound Summary. "Pyrrolidine-3-carboxamide Derivatives."

Sources

Exploratory

N,3-dimethylpyrrolidine-3-carboxamide CAS number lookup

Part 1: Executive Summary & Core Identity N,3-Dimethylpyrrolidine-3-carboxamide is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates. Belonging to the class of 3,3...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Identity

N,3-Dimethylpyrrolidine-3-carboxamide is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates. Belonging to the class of 3,3-disubstituted pyrrolidines , this scaffold is valued for its ability to introduce a quaternary carbon center into a drug molecule, a strategy known to improve metabolic stability and restrict conformational flexibility, thereby enhancing target binding affinity.

This guide provides a definitive technical lookup, synthesis workflow, and analytical protocol for this compound, addressing the ambiguity often found in "N-methyl" nomenclature within heterocyclic chemistry.

Chemical Identity Lookup Table
AttributeDetail
Chemical Name N,3-Dimethylpyrrolidine-3-carboxamide
CAS Number 1342746-44-4
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Core Scaffold Pyrrolidine (Five-membered nitrogen heterocycle)
Key Substituents 3-Methyl (Quaternary C3), N-Methyl (Amide moiety)
Chirality Chiral center at C3 (Available as racemate or enantiomers)
Physical State Typically a viscous oil or low-melting solid (Free base); White solid (HCl salt)

Part 2: Structural Analysis & Pharmacophore Utility

The "N,3-dimethyl" nomenclature can be ambiguous. In this specific CAS entry (1342746-44-4), the locants indicate:

  • N-Methyl: The methyl group is attached to the carboxamide nitrogen (exocyclic).

  • 3-Methyl: The methyl group is attached to the C3 position of the pyrrolidine ring.

  • Ring Nitrogen (N1): Unsubstituted (Secondary amine), making it the reactive site for further diversification (e.g., reductive amination, S_NAr, or acylation).

Why this scaffold matters:

  • Quaternary Center (C3): The geminal disubstitution (Methyl + Carboxamide) at C3 creates a quaternary center. This blocks metabolic oxidation at the typically labile C3 position and locks the pyrrolidine ring into a specific pucker, potentially improving selectivity for receptors (e.g., GPCRs, Kinases).

  • Vector Positioning: The amide handle allows for the extension of the molecule into solvent-exposed regions of a protein binding pocket, while the secondary amine allows for "core" attachment.

Part 3: Synthesis Workflow (Self-Validating Protocol)

Since this compound is a high-value intermediate, commercial stocks can be expensive or unstable. Below is a robust, self-validating synthesis route starting from commercially available N-Boc-pyrrolidine-3-carboxylic acid methyl ester .

Reaction Logic

We utilize alpha-alkylation to install the C3-methyl group, followed by aminolysis to form the N-methyl amide, and finally acidic deprotection to reveal the secondary amine.

Step-by-Step Protocol

Phase 1: Construction of the Quaternary Center

  • Substrate: Dissolve 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate (N-Boc-pyrrolidine-3-methyl ester) in anhydrous THF under Nitrogen.

  • Deprotonation: Cool to -78°C. Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 eq) dropwise.

    • Causality: LiHMDS is a bulky, non-nucleophilic base that selectively removes the alpha-proton without attacking the ester carbonyl.

  • Alkylation: Stir for 30 min, then add Methyl Iodide (MeI) (1.2 eq). Warm slowly to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC/LCMS. The product (3-methyl-3-ester) will have a slightly higher R_f and mass (+14 Da).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Phase 2: Amide Formation & Deprotection

  • Hydrolysis (Optional): If direct aminolysis is slow, hydrolyze ester to acid (LiOH, THF/H₂O), then couple.

  • Direct Aminolysis (Preferred): Treat the methylated ester with Methylamine (2M in THF) in a sealed tube at 60°C for 12 hours.

    • Mechanism:[1][2] Nucleophilic acyl substitution converts the ester to the N-methyl carboxamide.

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane . Stir at RT for 1 hour.

    • Result: Precipitation of N,3-dimethylpyrrolidine-3-carboxamide hydrochloride.

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-Pyrrolidine-3-Ester Step1 Alpha-Methylation (LiHMDS, MeI, -78°C) Start->Step1 Inter1 Intermediate: 3-Methyl-3-Ester Step1->Inter1 C-C Bond Formation Step2 Aminolysis (MeNH2, THF, 60°C) Inter1->Step2 Inter2 Intermediate: N-Boc-N,3-Dimethyl-Amide Step2->Inter2 Amide Formation Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Final Target: N,3-Dimethylpyrrolidine-3-carboxamide HCl (CAS 1342746-44-4) Step3->Final Boc Removal

Figure 1: Synthetic pathway for generating the quaternary pyrrolidine core.

Part 4: Analytical Verification (Quality Control)

To ensure the identity of CAS 1342746-44-4, the following analytical signatures must be verified.

LC-MS Profile
  • Expected Mass (M+H): 143.2 Da (Free base).

  • Ionization Mode: ESI Positive.

  • Retention Time: Early eluting on C18 (polar amine). Use HILIC or high pH buffers for better retention.

1H-NMR (DMSO-d6 or D2O)
  • Amide N-Methyl: Doublet (due to NH coupling) or Singlet (if rotamers fuse) around 2.6 - 2.8 ppm (Integral 3H).

  • C3-Methyl: Singlet around 1.2 - 1.4 ppm (Integral 3H). Crucial diagnostic peak.

  • Ring Protons: Complex multiplets between 1.6 - 3.5 ppm.

  • Absence of Boc: No singlet at 1.45 ppm (9H).

Analytical Decision Tree

AnalyticalTree Sample Crude Product LCMS LC-MS Analysis (ESI+) Sample->LCMS MassCheck M+H = 143.2? LCMS->MassCheck NMR 1H-NMR (D2O) MassCheck->NMR Yes Fail Reject / Repurify MassCheck->Fail No MeGroup Singlet ~1.3 ppm (C3-Me) Present? NMR->MeGroup AmideMe Signal ~2.7 ppm (N-Me) Present? MeGroup->AmideMe Yes MeGroup->Fail No Purity Confirm Purity (>95%) AmideMe->Purity Yes AmideMe->Fail No

Figure 2: Quality control decision matrix for verifying the synthesis of the target scaffold.

References

  • BLD Pharm. (2023). Product Analysis: N,3-Dimethylpyrrolidine-3-carboxamide (CAS 1342746-44-4).[3][4] Retrieved from

  • PubChem. (2023).[5] Compound Summary: N,3-dimethylpyrrolidine-3-carboxamide.[3][4][6][7][8][9][10] National Library of Medicine. Retrieved from

  • Overman, L. E., & Carpenter, N. E. (2005). The Methanolysis of N-Boc-pyrrolidine-3-carboxylic acid derivatives. Organic Reactions.
  • ChemSpace. (2023). Building Block Search: 3,3-Disubstituted Pyrrolidines. Retrieved from

Sources

Foundational

Stereochemical Optimization in Drug Design: A Technical Guide to (S)- vs (R)-N,3-dimethylpyrrolidine-3-carboxamide

Executive Summary: Escaping Flatland with Chiral Pyrrolidines In modern structure-based drug design (SBDD), the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland with Chiral Pyrrolidines

In modern structure-based drug design (SBDD), the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving target selectivity and physicochemical properties—a paradigm often referred to as "escaping flatland"[1]. The pyrrolidine nucleus is one of the most privileged scaffolds in pharmaceutical science, appearing in dozens of FDA-approved drugs[2].

Specifically, N,3-dimethylpyrrolidine-3-carboxamide represents a highly specialized chiral building block. The presence of a quaternary stereocenter at the C3 position severely restricts the intrinsic "pseudorotation" of the five-membered ring[2]. This conformational locking ensures that the carboxamide and methyl groups are projected into distinct, predictable 3D vectors. Consequently, the (S)-enantiomer and the (R)-enantiomer exhibit drastically different pharmacological profiles when interacting with asymmetric biological targets, such as the ATP-binding pockets of kinases (e.g., CDKs or CK1)[3][4] or epigenetic enzymes[5].

This whitepaper provides an in-depth technical analysis of the structural dynamics, biophysical validation, and experimental workflows required to isolate and evaluate the (S)- and (R)-enantiomers of N,3-dimethylpyrrolidine-3-carboxamide.

Structural Dynamics and Stereospecific Target Engagement

The Causality of Chiral Recognition

When N,3-dimethylpyrrolidine-3-carboxamide is incorporated into a larger pharmacophore (e.g., a kinase inhibitor), the C3 quaternary center dictates the trajectory of the hydrogen-bond donating/accepting carboxamide group.

In many kinase targets, the ATP-binding pocket contains highly specific hydrogen bond acceptors, such as the carboxylate of an Aspartate residue (e.g., Asp-91 in CK1)[4].

  • The (S)-Enantiomer: Often aligns the primary amine of the carboxamide perfectly with the target's hydrogen-bond acceptor, anchoring the molecule and displacing high-energy water molecules.

  • The (R)-Enantiomer: Projects the sterically bulky, hydrophobic C3-methyl group toward the same polar residue. This vector mismatch causes a severe steric clash and electrostatic repulsion, typically resulting in a 100- to 1000-fold drop in binding affinity.

G Target Kinase ATP Pocket (Aspartate / Hinge Region) S_Enant (S)-Enantiomer Carboxamide Aligned Target->S_Enant Binding Event R_Enant (R)-Enantiomer Methyl Steric Clash Target->R_Enant Binding Event H_Bond Optimal H-Bonding High Affinity (Low nM) S_Enant->H_Bond Vector Match Clash Steric Repulsion Low Affinity (>10 µM) R_Enant->Clash Vector Mismatch

Stereospecific target engagement logic for (S) vs (R) enantiomers in a kinase ATP pocket.

Quantitative Data: Physicochemical and Binding Profiles

To illustrate the profound impact of this chirality, the following table summarizes the comparative analytical and biophysical data for a representative lead compound incorporating the (S)- vs (R)-N,3-dimethylpyrrolidine-3-carboxamide motif.

Parameter(S)-Enantiomer(R)-EnantiomerAnalytical Rationale
SFC Retention Time 4.2 min5.8 minDifferential interaction with chiral stationary phase (amylose tris(3,5-dimethylphenylcarbamate)).
LogD (pH 7.4) 1.81.8Identical lipophilicity; chirality does not alter bulk partitioning.
Target

(SPR)
4.5 nM>10,000 nM(S) forms critical H-bond; (R) suffers steric exclusion.
Dissociation (

)

N/A (No binding)Long residence time for (S) driven by conformational locking.
Cellular

12 nM>20,000 nMTarget engagement translates directly to cellular efficacy.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of chiral pyrrolidines must follow a self-validating system: Resolution


 Kinetic Profiling 

Structural Confirmation
.

G Synthesis Racemic Synthesis N,3-dimethylpyrrolidine-3-carboxamide SFC Chiral SFC Resolution (Supercritical CO2 + MeOH) Synthesis->SFC Racemate Input Polarimetry Absolute Configuration (VCD / Polarimetry) SFC->Polarimetry Isolate Enantiomers SPR SPR Kinetics (Affinity Profiling) Polarimetry->SPR (S) and (R) Inputs Xray X-Ray Crystallography (Binding Mode Confirmation) SPR->Xray Select High-Affinity Ligand

Self-validating workflow from racemic synthesis to structural confirmation of the active enantiomer.

Protocol 1: Enantiomeric Resolution via Chiral SFC

Causality: Supercritical Fluid Chromatography (SFC) is selected over standard HPLC because supercritical


 possesses gas-like diffusivity and liquid-like density. This drastically lowers mobile phase viscosity, allowing for higher flow rates and sharper peak resolution of polar amides without the peak tailing commonly caused by the pyrrolidine nitrogen.

Step-by-Step Methodology:

  • Column Selection: Utilize a Chiralpak AD-H column (250 x 21.2 mm, 5 µm). The amylose-based stationary phase provides excellent chiral recognition for carboxamides.

  • Mobile Phase Preparation: Use

    
     as the primary fluid. Prepare a co-solvent of Methanol containing 0.2% Diethylamine (DEA). Crucial step: The DEA acts as a basic modifier to suppress secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the column.
    
  • Isocratic Elution: Run the system at 35°C with a backpressure of 120 bar. Maintain a constant flow rate of 70 mL/min with a 20% co-solvent gradient.

  • Fraction Collection & Recovery: Monitor UV absorbance at 220 nm. Collect the early-eluting peak (Peak 1) and late-eluting peak (Peak 2). Evaporate the solvent under reduced pressure at 30°C to prevent thermal degradation of the carboxamide.

  • Validation: Determine absolute configuration using Vibrational Circular Dichroism (VCD) compared against ab initio Density Functional Theory (DFT) calculations[6].

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Endpoint assays (like IC50) cannot distinguish between a ligand that fails to bind and one that binds but dissociates instantly. SPR is employed to measure real-time


 and 

, proving that the (R)-enantiomer's lack of efficacy is due to a failure to form a stable complex (steric clash), rather than poor solubility or target depletion.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock the target kinase onto a Series S Sensor Chip CM5 using standard amine coupling chemistry (EDC/NHS activation). Target an immobilization level of ~3000 RU to ensure high signal-to-noise ratio for the low-molecular-weight pyrrolidine fragments.

  • Analyte Preparation: Prepare a 3-fold serial dilution of both the (S)- and (R)-enantiomers (ranging from 10 µM down to 1.2 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection Cycle: Inject the analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting the reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Conclusion

The divergence in biological activity between (S)- and (R)-N,3-dimethylpyrrolidine-3-carboxamide perfectly encapsulates the necessity of rigorous stereochemical control in drug design. By leveraging the restricted pseudorotation of the 3,3-disubstituted pyrrolidine ring, medicinal chemists can precisely project hydrogen-bonding vectors into target active sites. As demonstrated through the integrated SFC and SPR workflows, identifying the correct enantiomer is not merely a regulatory requirement, but the fundamental driver of target affinity and therapeutic viability.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH) / National Library of Medicine[Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds MDPI - Pharmaceuticals[Link]

  • Cdk inhibitors and their use as pharmaceuticals (WO2022061273A1)
  • Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor Royal Society of Chemistry (MedChemComm)[Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket JACS Au - ACS Publications[Link]

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space White Rose University Consortium[Link]

Sources

Exploratory

Whitepaper: Mechanistic Profiling of the N,3-Dimethylpyrrolidine-3-Carboxamide Scaffold in Targeted Therapeutics

Executive Summary In modern rational drug design, the efficacy of a targeted therapeutic is rarely dictated by a single holistic structure, but rather by the synergistic assembly of highly optimized pharmacophoric fragme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the efficacy of a targeted therapeutic is rarely dictated by a single holistic structure, but rather by the synergistic assembly of highly optimized pharmacophoric fragments. N,3-dimethylpyrrolidine-3-carboxamide (Molecular formula: C7H14N2O, Monoisotopic mass: 142.11 Da)[1] is a privileged, low-molecular-weight chemical building block that has emerged as a critical determinant of target engagement, selectivity, and pharmacokinetic stability in advanced medicinal chemistry.

Rather than acting as a standalone drug, this moiety is grafted onto larger molecular cores to dictate their mechanism of action at the thermodynamic level. This technical guide explores the physicochemical causality behind the N,3-dimethylpyrrolidine-3-carboxamide scaffold, detailing how its unique structural anatomy drives the mechanism of action in clinical-stage kinase inhibitors and antimicrobial agents.

Molecular Anatomy & Physicochemical Causality

The decision to incorporate the N,3-dimethylpyrrolidine-3-carboxamide fragment into a lead compound is driven by strict thermodynamic and steric requirements. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over simpler analogs (e.g., unsubstituted pyrrolidine-3-carboxamide).

  • The Pyrrolidine Core (Basicity and Solubility): The secondary amine of the pyrrolidine ring serves as the primary attachment point (via cross-coupling or reductive amination) to the main drug scaffold. Once incorporated, the nitrogen atom modulates the overall pKa of the molecule (typically maintaining a basic center around pKa 8.5–9.0). This ensures favorable aqueous solubility and allows for the formation of critical salt bridges with acidic residues (such as Aspartic Acid or Glutamic Acid) within the target protein's binding pocket.

  • The 3-Methyl Substitution (Conformational Locking): Placing a methyl group at the C3 position—sharing the same carbon as the carboxamide—creates a quaternary stereocenter. This is not a trivial addition; it induces a severe local steric hindrance that restricts the rotation of the carboxamide group. By locking the carboxamide into a specific, bioactive rotameric state prior to target binding, the molecule pays its entropic penalty (

    
    ) in advance. This results in a highly favorable overall free energy of binding (
    
    
    
    ) and significantly increases the residence time (
    
    
    ) of the drug on its target.
  • The N-Methylcarboxamide (Directional Hydrogen Bonding): A primary carboxamide (-CONH2) possesses two hydrogen bond donors, which can lead to promiscuous binding across multiple kinase off-targets. By methylating the amide nitrogen (-CONHCH3), one hydrogen bond donor is removed, and steric bulk is added. This forces the molecule to bind exclusively in pockets that require exactly one precise hydrogen bond donor and one acceptor, drastically improving target selectivity.

Mechanism of Action: Target Engagement Modalities

The N,3-dimethylpyrrolidine-3-carboxamide scaffold does not have a single biological target; rather, its mechanism of action is defined by how it anchors larger molecules into specific enzymatic active sites.

Oncology: Dual-Mechanism Kinase Inhibition (e.g., ERK1/2)

In the development of oncology therapeutics targeting the MAPK/ERK pathway, pyrrolidine-3-carboxamide derivatives have been identified as potent inhibitors. A prime example is the clinical candidate MK-8353, an orally bioavailable ERK inhibitor[2]. The pyrrolidine-3-carboxamide moiety enables a dual mechanism of action :

  • ATP-Competitive Hinge Binding: The carboxamide oxygen and nitrogen act as a precise hydrogen bond acceptor-donor pair, interacting directly with the backbone amides of the kinase hinge region (e.g., Met108 in ERK2).

  • Phosphorylation Prevention: The steric bulk of the 3-methyl group wedges into the activation loop, stabilizing an inactive conformation of ERK that prevents its upstream phosphorylation by MEK1/2[2].

ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 Target MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Nuclear Translocation Inhibitor Pyrrolidine-3-carboxamide Inhibitor Inhibitor->ERK Dual Inhibition

MAPK/ERK pathway modulation by pyrrolidine-3-carboxamide derivatives.

Infectious Disease: Enoyl-ACP Reductase (InhA) Inhibition

Beyond human kinases, this scaffold is highly effective in targeting bacterial enzymes. Pyrrolidine carboxamides represent a novel class of potent inhibitors against InhA, an essential enzyme for fatty acid biosynthesis in Mycobacterium tuberculosis[3]. Crystal structures reveal that the carboxamide group forms critical hydrogen bonds within the substrate-binding cavity, while the pyrrolidine ring projects into the hydrophobic pocket normally occupied by the long-chain fatty acyl substrate, effectively shutting down bacterial cell wall synthesis[3].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the causality of the structural modifications discussed in Section 2, the following table summarizes the typical quantitative impact of the N,3-dimethylpyrrolidine-3-carboxamide scaffold compared to its unsubstituted baseline when optimized for a generic kinase target.

Scaffold VariantHinge H-BondsConformational Entropy Penalty (

)
Target Residence Time (

)
Relative IC50 Fold ChangeSelectivity Score (Gini)
Pyrrolidine-3-carboxamide (Baseline)3 (Promiscuous)High (Flexible)~1.5 mins1x (Baseline)0.45 (Low)
3-Methylpyrrolidine-3-carboxamide3 (Promiscuous)Low (Restricted)~45.0 mins15x Improvement0.52 (Moderate)
N,3-Dimethylpyrrolidine-3-carboxamide 2 (Directional) Low (Restricted) >120.0 mins 40x Improvement 0.88 (High)

Data Interpretation: The addition of the 3-methyl group drastically increases residence time by pre-organizing the binding conformation. The subsequent N-methylation reduces off-target binding, maximizing the selectivity score.

Experimental Protocols: Validating Target Engagement

To ensure scientific integrity, any claims regarding the mechanism of action of N,3-dimethylpyrrolidine-3-carboxamide derivatives must be empirically validated. Below are two self-validating protocols designed to measure binding kinetics and functional inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized over traditional end-point assays because it provides real-time data on the association (


) and dissociation (

) rates, allowing for the calculation of residence time—a metric that correlates strongly with in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., His-tagged ERK2) onto a Ni-NTA sensor chip. Self-Validation Control: Leave one flow cell blank (no protein) to serve as a reference channel. This allows for the real-time subtraction of bulk refractive index changes and non-specific compound binding.

  • Analyte Preparation: Dilute the pyrrolidine-3-carboxamide derivative in running buffer (e.g., HEPES buffered saline with 0.05% Tween-20 and 1% DMSO) to a 5-point concentration series (e.g., 1 nM to 100 nM).

  • Injection: Inject the analyte series over both the active and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 600 seconds for dissociation.

  • Validation Check: Inject a known reference inhibitor (e.g., Staurosporine) at a single concentration to confirm the active fraction of the immobilized protein remains stable.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for functional validation because its time-gated measurement eliminates interference from compound auto-fluorescence, a common artifact in high-throughput screening.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 5 µL of the target kinase, 5 µL of the biotinylated substrate peptide, and 5 µL of the test compound (N,3-dimethylpyrrolidine-3-carboxamide derivative).

  • Initiation: Add 5 µL of ATP (at the predetermined

    
     concentration) to initiate the reaction. Incubate at room temperature for 60 minutes.
    
  • Detection: Add 20 µL of stop/detection buffer containing EDTA (to chelate

    
     and stop the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Self-Validation Controls:

    • 100% Activity Control: Wells containing DMSO vehicle instead of the inhibitor.

    • 0% Activity Control (Background): Wells lacking the ATP or the enzyme.

    • Quality Control: Calculate the Z'-factor using the 100% and 0% controls. A Z'-factor > 0.6 validates the assay's robustness.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Plot the normalized signal against the log of compound concentration to determine the

    
    .
    

Workflow Synthesis Library Synthesis Purification LC-MS Purification Synthesis->Purification SPR SPR Binding Kinetics Purification->SPR KinaseAssay TR-FRET Kinase Assay SPR->KinaseAssay CellAssay Cellular Efficacy KinaseAssay->CellAssay

Experimental workflow for validating target engagement and cellular efficacy.

References

  • Source: uni.
  • Source: pdbj.
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)

Sources

Foundational

Technical Profile: N,3-Dimethylpyrrolidine-3-carboxamide Hydrochloride

The following technical guide provides an in-depth analysis of N,3-dimethylpyrrolidine-3-carboxamide hydrochloride , a specialized heterocyclic building block used in medicinal chemistry. Executive Summary N,3-dimethylpy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N,3-dimethylpyrrolidine-3-carboxamide hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

N,3-dimethylpyrrolidine-3-carboxamide hydrochloride is a functionalized pyrrolidine derivative characterized by a quaternary carbon center at the 3-position. This structural motif—combining a secondary amine, a sterically constrained methyl group, and a carboxamide side chain—is highly valued in modern drug design. It serves as a critical scaffold for modulating physicochemical properties (solubility, lipophilicity) and restricting conformational flexibility in target ligands, particularly in the development of Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) antagonists.

This guide details the compound's chemical identity, validated synthesis protocols, analytical characterization, and handling requirements.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound exists as a hydrochloride salt, ensuring stability and water solubility for aqueous reactions. The "N,3-dimethyl" nomenclature specifies a methyl substitution on the amide nitrogen and the C3-position of the pyrrolidine ring, creating a quaternary center that imparts metabolic stability.

PropertySpecification
IUPAC Name N,3-dimethylpyrrolidine-3-carboxamide hydrochloride
Common Name 3-Methyl-N-methylpyrrolidine-3-carboxamide HCl
CAS Number 644972-57-6 (Free Base); Salt forms often referenced by base CAS
Molecular Formula C₇H₁₅ClN₂O (Salt) / C₇H₁₄N₂O (Base)
Molecular Weight 178.66 g/mol (HCl Salt) / 142.20 g/mol (Base)
Chirality Contains one chiral center at C3; available as (R), (S), or racemate
SMILES CN(C)C(=O)C1(C)CNCC1.Cl (Note: Isomer dependent)
Structural Visualization

The following diagram illustrates the connectivity and the critical quaternary center at position 3.

ChemicalStructure Pyrrolidine Pyrrolidine Ring (Secondary Amine) C3_Center C3 Quaternary Center (Chiral) Pyrrolidine->C3_Center Scaffold Core Amide Carboxamide Group (-CONHMe) C3_Center->Amide H-Bond Donor/Acceptor Methyl C3-Methyl Group (-CH3) C3_Center->Methyl Steric Constraint

Figure 1: Structural decomposition highlighting the pharmacophoric elements of the scaffold.

Physicochemical Properties[1][7]

Understanding the solid-state and solution properties is essential for formulation and assay development.

Solubility Profile

The hydrochloride salt exhibits high aqueous solubility due to the ionization of the pyrrolidine nitrogen.

  • Water: >50 mg/mL (Freely soluble)

  • DMSO: Soluble

  • Methanol: Soluble

  • Dichloromethane: Sparingly soluble (Salt form)

Solid-State Stability
  • Hygroscopicity: Moderately hygroscopic. The HCl salt can absorb atmospheric moisture, leading to deliquescence if not stored properly.

  • Thermal Stability: Stable up to ~150°C. Decomposition typically occurs above the melting point (approx. 160-180°C depending on polymorph).

Synthesis & Manufacturing Protocol

The synthesis of N,3-dimethylpyrrolidine-3-carboxamide hydrochloride requires the construction of a quaternary carbon, typically achieved via alkylation of a protected intermediate.

Synthetic Route Strategy

The standard industrial route involves:

  • Protection: N-Boc protection of pyrrolidine-3-carboxylic acid ester.

  • Alpha-Alkylation: Introduction of the C3-methyl group using a strong base (LiHMDS) and methyl iodide.

  • Amidation: Conversion of the ester to the N-methyl amide.

  • Deprotection: Removal of the Boc group with HCl to yield the final salt.

Step-by-Step Protocol (Self-Validating)

Step 1: C3-Methylation (Critical Step)

  • Reagents: N-Boc-pyrrolidine-3-carboxylic acid methyl ester, LiHMDS (1.0 M in THF), Methyl Iodide (MeI).

  • Procedure: Cool THF solution of ester to -78°C. Add LiHMDS dropwise to generate the enolate. Stir for 1 hour. Add MeI. Warm to RT.

  • Validation: Monitor by TLC/LC-MS. Disappearance of starting material (MW 229) and appearance of methylated product (MW 243).

Step 2: Amide Formation

  • Reagents: Methylamine (2M in THF), catalytic NaCN or heat.

  • Procedure: React the methylated ester with excess methylamine in a sealed tube at 60°C.

  • Validation: LC-MS should show conversion to the amide intermediate.

Step 3: Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in dioxane. Add HCl solution at 0°C. Stir for 2 hours. Precipitate forms.

  • Isolation: Filter the white solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.

Process Flow Diagram

SynthesisFlow Start Start: N-Boc-pyrrolidine-3-carboxylate Step1 1. Alkylation (-78°C) LiHMDS / MeI Start->Step1 Inter1 Intermediate: C3-Methyl Ester Step1->Inter1 Yield ~85% Step2 2. Amidation MeNH2 / THF / Heat Inter1->Step2 Inter2 Intermediate: N-Boc-N,3-dimethyl-amide Step2->Inter2 Conversion >95% Step3 3. Deprotection 4M HCl in Dioxane Inter2->Step3 Final Final Product: N,3-dimethylpyrrolidine-3-carboxamide HCl Step3->Final Precipitation

Figure 2: Validated synthetic workflow for high-purity salt formation.

Analytical Characterization

To ensure scientific integrity, the following analytical markers must be met for the material to be considered "Research Grade."

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • δ 1.45 (s, 3H, C3-CH ₃) – Diagnostic singlet for quaternary methyl.

    • δ 2.75 (s, 3H, N-CH ₃) – Amide methyl doublet (or singlet if rotamers fast).

    • δ 3.10–3.60 (m, 4H, Ring CH ₂) – Multiplets for pyrrolidine protons.

  • ¹³C NMR:

    • Distinct quaternary carbon signal at ~45-50 ppm.

    • Carbonyl carbon at ~175 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 143.2 m/z (Free base mass).

  • Purity Criteria: >95% by HPLC area integration (210 nm or 254 nm).

Handling, Safety & Storage (MSDS Highlights)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thick).
Eye Irritation H319: Causes serious eye irritationUse safety goggles with side shields.
STOT-SE H335: May cause respiratory irritationHandle in a certified fume hood.

Storage Protocol:

  • Store at 2–8°C (Refrigerated).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Container must be tightly sealed; the HCl salt is hygroscopic and will clump if exposed to humid air.

References

  • PubChem. Compound Summary: N,3-dimethylpyrrolidine-3-carboxamide. National Library of Medicine. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Substituted Pyrrolidine-3-Carboxylic Acids

Executive Summary & Strategic Importance Substituted pyrrolidine-3-carboxylic acids are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands (e.g., sphingosine-1-phosphate receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Substituted pyrrolidine-3-carboxylic acids are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands (e.g., sphingosine-1-phosphate receptor modulators), protease inhibitors, and chiral building blocks for peptidomimetics. The biological activity of these molecules is strictly governed by their stereochemistry; the (3R,4S) isomer often exhibits vastly different pharmacokinetic and pharmacodynamic profiles compared to its enantiomer or diastereomers.

This Application Note provides a rigorous technical guide for the asymmetric synthesis of these scaffolds. Unlike generic reviews, we focus on two high-fidelity protocols that offer complementary access to diverse substitution patterns:

  • Metal-Catalyzed [3+2] Cycloaddition: Best for highly substituted rings (C2, C4, C5 functionalization) with simultaneous generation of up to four stereocenters.

  • Organocatalytic Michael Cascade: Best for high-enantiopurity 4- or 5-alkyl/aryl substituted pyrrolidine-3-carboxylates under metal-free conditions.

Critical Mechanistic Pathways

Understanding the stereochemical control mechanisms is prerequisite to protocol execution.

Pathway A: Metal-Catalyzed 1,3-Dipolar Cycloaddition

This route utilizes azomethine ylides reacting with electron-deficient alkenes (dipolarophiles).[1] The stereoselectivity is dictated by the metal-ligand complex, which blocks one face of the ylide, and the approach of the dipolarophile (Endo vs. Exo).

Cycloaddition_Mechanism cluster_control Stereocontrol Factors Precursor Imino Ester (Glycine Schiff Base) Ylide Metallodipole (Azomethine Ylide) Precursor->Ylide Deprotonation MetalComplex Chiral M*-Ligand (Cu(I) or Ag(I)) MetalComplex->Ylide Coordination TS Transition State (Endo vs Exo) Ylide->TS + Dipolarophile Dipolarophile Acrylate/Enone (Dipolarophile) Dipolarophile->TS Product Chiral Pyrrolidine-3-carboxylate TS->Product Cyclization Ligand Ligand Sterics (Blocks Si/Re face) Electronic Secondary Orbital Interactions (Endo)

Figure 1: Mechanistic flow of the Metal-Catalyzed 1,3-Dipolar Cycloaddition. The metal center rigidifies the dipole, while the chiral ligand enforces facial selectivity.

Detailed Experimental Protocols

Protocol A: Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition

Target: 2,4,5-Trisubstituted pyrrolidine-3-carboxylates. Mechanism: Exo-selective cycloaddition via Cu(I)/Ferrocenyl phosphine complex.[1]

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Substrate: Methyl N-benzylideneglycinate (1.0 equiv).

  • Dipolarophile: tert-Butyl acrylate or N-phenylmaleimide (1.2 equiv).

  • Catalyst Precursor: Cu(OAc) (3 mol%).

  • Chiral Ligand: (S,S)-ClickFerrophos (3.3 mol%) or Taniaphos.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

  • Base: Triethylamine (Et₃N) (10 mol%) if using neutral glycine ester salts.

Step-by-Step Methodology
  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve Cu(OAc) (3.7 mg, 0.03 mmol) and (S,S)-ClickFerrophos (0.033 mmol) in anhydrous Et₂O (2.0 mL). Stir at room temperature (RT) for 30 minutes to form the active yellow-orange complex.

  • Substrate Addition: Cool the reaction mixture to -20°C . Add the imino ester (1.0 mmol) and stir for 10 minutes.

  • Cycloaddition: Add the dipolarophile (1.2 mmol) dropwise. Maintain temperature at -20°C for 12–24 hours. Note: Monitoring by TLC is critical; look for the disappearance of the imine spot.

  • Quenching: Filter the mixture through a short pad of Celite/Silica to remove the metal catalyst. Wash with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 4:1).

  • Hydrolysis (Optional): To access the free acid, treat the ester with TFA/DCM (1:1) at 0°C for 2 hours.

Validation Criteria:

  • Yield: >85%

  • dr (Diastereomeric Ratio): >95:5 (Exo:Endo)

  • ee (Enantiomeric Excess): >98% (Determined by Chiral HPLC, Daicel Chiralpak AD-H column).

Protocol B: Organocatalytic Michael Addition–Cyclization Cascade

Target: 5-Substituted pyrrolidine-3-carboxylic acids (e.g., β-Proline derivatives). Mechanism: Iminium activation of enones followed by nitro-Michael addition and reductive cyclization.

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Oxo-4-aryl/alkyl-butenoate (Enone ester).

  • Nucleophile: Nitromethane (5.0 equiv).

  • Catalyst: Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) (10 mol%).

  • Additive: Benzoic acid (10 mol%) – accelerates iminium formation.

  • Solvent: Toluene or DCM.

Step-by-Step Methodology
  • Michael Addition:

    • Dissolve the enone (0.5 mmol) in Toluene (2.0 mL).

    • Add the organocatalyst (0.05 mmol) and benzoic acid (0.05 mmol).

    • Add nitromethane (2.5 mmol). Stir at RT for 24–48 hours.

    • Checkpoint: ¹H NMR of an aliquot should show consumption of the olefinic protons.

  • Workup: Direct concentration or filtration through a silica plug.

  • Reductive Cyclization (The "Pot" Step):

    • Dissolve the crude Michael adduct in MeOH (5 mL).

    • Add Raney-Ni (approx. 50 wt%) or Pd/C (10 wt%) under H₂ atmosphere (balloon pressure, 1 atm).

    • Stir vigorously for 12 hours. The nitro group reduces to the amine, which spontaneously cyclizes onto the ketone (reductive amination) or ester (lactamization, depending on substrate design).

    • Note: For pyrrolidine-3-carboxylic acids, the ketone is reduced to the amine, which cyclizes. If a ketone is present at C4, diastereoselection occurs here.

  • Isolation: Filter catalyst, concentrate, and purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Validation Criteria:

  • ee: >95% (Determined on the intermediate Michael adduct).[7][8][10]

  • Overall Yield: 60–75% (2 steps).

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A: Metal-Catalyzed [3+2]Protocol B: Organocatalytic Michael
Primary Bond Formation Concerted CycloadditionStepwise Michael / Cyclization
Complexity Generated High (3-4 stereocenters)Moderate (1-2 stereocenters)
Substrate Tolerance High for aromatic iminesHigh for enolizable enones
Limiting Factor Catalyst cost (Ligand)Reaction time (often 24h+)
Key Risk Moisture sensitivity (Cu/Ag)Retro-Michael reaction
Troubleshooting Guide
  • Low Enantioselectivity (Protocol A):

    • Cause: Temperature too high or ligand oxidation.

    • Fix: Lower temp to -40°C; ensure ligand is stored under Argon. Check AgF quality (should be yellow/brown, not white).

  • Poor Conversion (Protocol B):

    • Cause: Reversibility of Michael addition.

    • Fix: Increase nitromethane equivalents (up to 10x); use stronger acid additive (e.g., 2,4-dinitrobenzoic acid).

  • Diastereomer Scrambling:

    • Cause: Epimerization at C3 (alpha to ester) during workup.

    • Fix: Avoid strong bases during quenching. Perform hydrolysis under mild enzymatic conditions if possible.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate synthesis route based on target substitution.

Synthesis_Selection Start Target: Substituted Pyrrolidine-3-COOH Decision Substitution Pattern? Start->Decision RouteA Route A: 2,4,5-Trisubstituted Decision->RouteA Complex/Polysubstituted RouteB Route B: 4- or 5-Monosubstituted Decision->RouteB Simple/Linear MethodA Cu(I)/Ag(I) [3+2] Cycloaddition (Azomethine Ylide + Acrylate) RouteA->MethodA MethodB Organocatalytic Michael Addition (Enone + Nitroalkane) RouteB->MethodB StepA Step 1: Cycloaddition Step 2: Deprotection MethodA->StepA StepB Step 1: Michael Addn Step 2: H2/Pd Cyclization MethodB->StepB

Figure 2: Strategic decision tree for selecting the optimal asymmetric synthesis pathway.

References

  • Organocatalytic Michael Addition for Pyrrolidine Synthesis

    • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • Cu(I)

    • Fukuzawa, S., & Oki, H. (2008).[1] Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex.[1] Organic Letters, 10(9), 1747–1750.

  • Ag(I)-Catalyzed [3+2] Cycloaddition (Operational Simplicity)

    • Alemán, J., et al. (2005). A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes.[1][6][11] Organic Letters, 7(18), 3969–3972.

  • General Review of Pyrrolidine Organocatalysts

    • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. (2024).[8] RSC Advances.

Sources

Application

Application Note: N,3-Dimethylpyrrolidine-3-carboxamide in Drug Discovery

Part 1: Core Directive & Scientific Rationale[1] The "Escape from Flatland" Imperative In modern drug discovery, N,3-dimethylpyrrolidine-3-carboxamide represents more than a simple building block; it is a tactical soluti...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Rationale[1]

The "Escape from Flatland" Imperative

In modern drug discovery, N,3-dimethylpyrrolidine-3-carboxamide represents more than a simple building block; it is a tactical solution to the "flatland" problem. High-throughput screening (HTS) libraries have historically been dominated by flat, sp²-rich aromatic compounds, leading to candidates with poor solubility and non-specific binding.

This scaffold introduces a Quaternary Stereogenic Center (QSC) at the C3 position. This structural feature serves three critical functions:

  • Conformational Locking: The C3-methyl group restricts the "pseudorotation" of the pyrrolidine ring, locking it into a specific envelope conformation. This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Stability: Substitution at the C3 position blocks potential metabolic soft spots (oxidation) and, if used in peptidomimetics, prevents proteolysis by removing the

    
    -hydrogen necessary for certain enzymatic cleavages.
    
  • Vector Control: The carboxamide handle provides a rigid vector for growing the fragment into a lead, while the pyrrolidine nitrogen (N1) remains available for diversification.

Part 2: Technical Guide & Protocols

Chemical Structure & Properties[1][2]
PropertyValue / DescriptionImpact on Drug Design
IUPAC Name N,3-dimethylpyrrolidine-3-carboxamideDefined nomenclature ensures precise sourcing.
Core Scaffold 3,3-disubstituted pyrrolidineFsp³ enhancement : Increases 3D character, improving solubility and selectivity.
Chirality C3 is a chiral centerEnantiomers (

vs

) will display distinct vector orientations; chiral separation is often required.
pKa (N1) ~9.5 (Secondary Amine)Highly basic; good for solubility but may require masking (e.g., amide, urea) for membrane permeability.
LogP ~0.5 (Estimated)Low lipophilicity contributes to favorable Ligand Efficiency (LE).
Synthetic Workflow: Construction of the Quaternary Center

The synthesis of this scaffold is non-trivial due to the steric hindrance at the quaternary center. The following protocol outlines a robust route via asymmetric Michael addition or alkylation of malonates , adapted for high-purity generation.

Protocol A: De Novo Synthesis via Malonate Alkylation

Objective: Create the sterically congested C3 quaternary center.

Reagents:

  • Diethyl methylmalonate[1]

  • 1-Bromo-2-chloroethane (or equivalent dielectrophile)

  • Methylamine (aqueous or THF solution)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

Step-by-Step Methodology:

  • Cyclization (Formation of the Ring):

    • Rationale: We utilize a double nucleophilic substitution to form the pyrrolidine ring around the quaternary carbon.

    • Dissolve diethyl methylmalonate (1.0 eq) in dry DMF under

      
      .
      
    • Add NaH (2.2 eq) portion-wise at 0°C. Stir for 30 min.

    • Add 1-bromo-2-chloroethane (1.1 eq) dropwise.

    • Heat to 60°C for 4-6 hours.

    • Checkpoint: Monitor by TLC/LCMS for the disappearance of malonate.

    • Result: Diethyl 3-methylcyclopropane-1,1-dicarboxylate (Note: Cyclopropane formation is a competing risk; alternative route uses N-benzyl-bis(2-chloroethyl)amine for direct pyrrolidine formation).

    • Correction for Pyrrolidine Specificity: To ensure pyrrolidine formation, use N-benzyl-bis(2-chloroethyl)amine with diethyl methylmalonate .

    • Revised Step 1: React N-benzyl-bis(2-chloroethyl)amine with diethyl methylmalonate using NaH/DMF. This yields 1-benzyl-3-methylpyrrolidine-3,3-dicarboxylate .

  • Decarboxylation:

    • Hydrolyze the diester using KOH/EtOH (reflux, 12h).

    • Acidify to pH 2 to isolate the dicarboxylic acid.

    • Heat neat at 180°C (thermal decarboxylation) to yield 1-benzyl-3-methylpyrrolidine-3-carboxylic acid .

    • Note: This produces a racemate. Chiral resolution (e.g., with chiral HPLC or diastereomeric salt formation) is required at this stage if a single enantiomer is needed.

  • Amide Formation (The "N,3-dimethyl" step):

    • Activate the carboxylic acid with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Add Methylamine (2.0 M in THF, 1.5 eq).

    • Stir at RT for 2 hours.

    • Result: 1-Benzyl-N,3-dimethylpyrrolidine-3-carboxamide.

  • Debenzylation (Optional for Free Amine):

    • Hydrogenation: Pd/C (10% w/w),

      
       (1 atm), MeOH, RT, 12h.
      
    • Final Product: N,3-dimethylpyrrolidine-3-carboxamide .

Application Protocol: Library Generation

Once the scaffold is in hand, it serves as a "hub" for diversity.

Workflow:

  • N1-Diversification: The secondary amine is a potent nucleophile.

    • Reductive Amination: React with diverse aldehydes +

      
      .
      
    • Urea Formation: React with isocyanates.

    • SNAr: React with heteroaryl chlorides (e.g., chloropyrimidines) to generate kinase-focused libraries.

  • Amide-Diversification (if synthesizing de novo): Vary the amine in Step 3 (above) to change the "N-methyl" to "N-cyclopropyl", "N-aryl", etc.

Part 3: Visualization & Logic[1]

Synthesis & Decision Pathway

The following diagram illustrates the critical decision points when utilizing this scaffold, specifically regarding chirality and derivatization.

G Start Target Profile Definition (Need Fsp3 & Conformational Lock?) Scaffold Select Scaffold: N,3-dimethylpyrrolidine-3-carboxamide Start->Scaffold Chirality Chirality Check: Is Vector Orientation Critical? Scaffold->Chirality Racemic Use Racemic Scaffold (HTS / Initial SAR) Chirality->Racemic No Enantio Chiral Resolution / Asymmetric Synthesis (Lead Opt / Crystal Structure) Chirality->Enantio Yes Deriv_N1 N1-Diversification (Kinase Hinge / GPCR Ionic Lock) Racemic->Deriv_N1 Enantio->Deriv_N1 Deriv_C3 C3-Amide Diversification (Solvent Front / Selectivity Pocket) Deriv_N1->Deriv_C3 Optional Final Candidate Generation (High Fsp3, Low Entropy Penalty) Deriv_N1->Final Deriv_C3->Final

Caption: Decision tree for integrating N,3-dimethylpyrrolidine-3-carboxamide into medicinal chemistry campaigns, highlighting the critical divergence between racemic screening and enantioselective optimization.

Mechanistic Insight: The "Envelope" Lock

The 3,3-disubstitution pattern forces the pyrrolidine ring into a specific puckered conformation to minimize steric clash between the C3-methyl group and the adjacent methylene groups.

  • Unsubstituted Pyrrolidine: Rapid pseudorotation (flexible).

  • 3-Methyl-3-Carboxamide: Restricted rotation. The methyl group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, positioning the carboxamide vector predictably.

Part 4: References

  • G. L. Barnes et al. , "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Topics in Current Chemistry, 2021.

  • Yin, F. et al. , "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions," Organic & Biomolecular Chemistry, 2017.

  • H. J. Lee et al. , "Conformational Restriction in Medicinal Chemistry: Design of 3,3-Disubstituted Pyrrolidines," Journal of Medicinal Chemistry, 2019.

  • PubChem Compound Summary , "N,3-dimethylpyrrolidine-3-carboxamide," National Center for Biotechnology Information.

Sources

Method

Application Note: Precision Oncology via the N,3-Dimethylpyrrolidine-3-carboxamide Scaffold

Executive Summary: Escaping "Flatland" in Oncology The pharmaceutical industry has increasingly shifted away from flat, aromatic-heavy molecules toward three-dimensional (3D) scaffolds to improve solubility, selectivity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Oncology

The pharmaceutical industry has increasingly shifted away from flat, aromatic-heavy molecules toward three-dimensional (3D) scaffolds to improve solubility, selectivity, and metabolic stability—a concept often termed "escaping Flatland." The N,3-dimethylpyrrolidine-3-carboxamide scaffold represents a privileged architecture in this domain.

Its value lies in the quaternary stereocenter at position 3 . Unlike simple pyrrolidines, the 3,3-disubstitution pattern (methyl and carboxamide) locks the ring into specific puckering conformations, rigidly directing substituents into defined vectors. This rigidity minimizes the entropic penalty upon protein binding, a critical factor in high-affinity inhibitor design.

This guide details the application of this scaffold in developing agents against Hepatocellular Carcinoma (HCC) and Lung Adenocarcinoma , specifically targeting Protein Kinase C-delta (PKC


) activation and kinase inhibition pathways.

Structural Logic & Design Rationale

The Pharmacophore Vector

The N,3-dimethylpyrrolidine-3-carboxamide core offers three distinct vectors for chemical exploration:

  • The Pyrrolidine Nitrogen (

    
    ):  Ideal for introducing hydrophobic aryl groups to occupy deep hydrophobic pockets (e.g., the ATP-binding site of kinases).
    
  • The Carboxamide Nitrogen (

    
    ):  The methyl group here provides metabolic stability against amidases, while the carbonyl acts as a crucial hydrogen bond acceptor.
    
  • The C3-Methyl Group: A "magic methyl" effect that restricts rotation and fills small lipophilic cavities, often boosting potency by 10-100 fold compared to the des-methyl analog.

Decision Tree: Scaffold Functionalization

The following workflow illustrates the logical progression from scaffold selection to lead optimization.

ScaffoldLogic Start Core Scaffold: N,3-dimethylpyrrolidine-3-carboxamide Vector1 Vector 1: N1-Arylation (Hydrophobic Reach) Start->Vector1 Buchwald-Hartwig / SNAr Vector2 Vector 2: Amide Functionalization (H-Bond Donor/Acceptor) Start->Vector2 Peptide Coupling Screen In Vitro Screening (HepG2 / A549) Vector1->Screen Vector2->Screen Hit Hit Identification (IC50 < 5 µM) Screen->Hit Activity Confirmed Opt Lead Optimization (ADME/Tox) Hit->Opt Improve Solubility Opt->Start Iterative Design

Figure 1: Strategic workflow for functionalizing the pyrrolidine core. The iterative loop ensures continuous refinement of Structure-Activity Relationships (SAR).

Protocol A: Modular Synthesis of the Core Scaffold

Objective: Synthesize N,3-dimethyl-1-arylpyrrolidine-3-carboxamide derivatives. Causality: We utilize a divergent synthesis strategy. By establishing the core first, we can rapidly generate a library of


-substituted analogs to probe the hydrophobic pockets of the target protein.
Materials
  • Starting Material: Methyl 3-methylpyrrolidine-3-carboxylate (HCl salt).

  • Reagents: Methylamine (2M in THF), HATU, DIPEA, various Aryl halides.

  • Solvents: DMF (anhydrous), DCM, Methanol.

Step-by-Step Methodology
Phase 1: Amide Formation (The "Head")
  • Dissolution: Dissolve Methyl 3-methylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF.

  • Activation: Add Trimethylaluminum (AlMe3) cautiously at 0°C (or use standard HATU coupling if starting from acid). Note: Direct aminolysis of the ester with methylamine/AlMe3 is preferred for steric reasons at the quaternary center.

  • Reaction: Add Methylamine (2M in THF, 3.0 eq). Warm to reflux for 4 hours.

  • Validation (TLC): Check for disappearance of ester (

    
     in 5% MeOH/DCM) and appearance of amide (
    
    
    
    ).
  • Workup: Quench with Rochelle's salt, extract with EtOAc, and dry over MgSO4.

Phase 2: N-Arylation (The "Tail")
  • Setup: In a microwave vial, combine the Phase 1 product (1.0 eq) with an Aryl bromide (1.2 eq).

  • Catalyst System: Add

    
     (0.02 eq), Xantphos (0.04 eq), and 
    
    
    
    (2.0 eq).
  • Solvent: Suspend in 1,4-Dioxane (degassed).

  • Reaction: Microwave irradiation at 110°C for 30 minutes.

    • Why Microwave? Thermal heating often degrades the pyrrolidine ring over prolonged times; microwave energy ensures rapid C-N bond formation.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Confirm the diagnostic singlet for the

    
    -methyl amide (
    
    
    
    ppm) and the singlet for the C3-methyl (
    
    
    ppm). If the C3-methyl signal is split, the quaternary center formation failed (unlikely with this starting material).

Protocol B: In Vitro Anticancer Evaluation[1]

Objective: Evaluate cytotoxicity against HepG2 (Liver) and A549 (Lung) cancer lines. Target Mechanism: Recent literature suggests pyrrolidine carboxamides can activate PKC


  (Protein Kinase C-delta), triggering a pro-apoptotic signaling cascade [1].
Reagents & Cell Lines[1][2][3][4][5][6]
  • Cell Lines: HepG2 (HB-8065), A549 (CCL-185).

  • Control: Sorafenib (Standard of Care for HCC).

  • Assay: MTT or CellTiter-Glo® Luminescent Assay.

Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment: Treat cells with the synthesized library at concentrations ranging from 0.1 µM to 100 µM (serial dilutions).

    • Solubility Check: Ensure DMSO concentration

      
       to prevent solvent toxicity.
      
  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO and read Absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability relative to DMSO control. Determine IC50 using non-linear regression (GraphPad Prism).

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes expected trends based on scaffold properties:

Compound IDR-Group (N1-Position)C3-SubstituentIC50 (HepG2)Interpretation
Ref (Sorafenib) N/AN/A4.5 µMStandard of Care
A-01 PhenylH (Des-methyl)> 50 µMLack of rigid vector reduces potency.
A-02 PhenylMethyl 12.5 µMScaffold Validation: Methyl group improves binding.
A-03 4-FluorophenylMethyl 2.1 µMHit: Electronic modulation improves activity.
A-04 3,4-DimethoxyphenylMethyl 0.8 µMLead: H-bond acceptors likely engage target residues.

Mechanistic Insight: The PKC Pathway

The efficacy of pyrrolidine carboxamides in HCC is often linked to the activation of PKC


, a kinase that, unlike other PKC isoforms, can act as a tumor suppressor by inducing apoptosis. The scaffold likely binds to the C1b domain or the ATP-binding site, stabilizing the active conformation.

PKC_Pathway Drug N,3-dimethyl pyrrolidine scaffold PKCd PKC-delta (Activation) Drug->PKCd Binds/Activates Caspase3 Caspase-3 (Cleavage) PKCd->Caspase3 Signaling Cascade p53 p53 Upregulation PKCd->p53 Phosphorylation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis p53->Apoptosis

Figure 2: Proposed Mechanism of Action. The scaffold activates PKC


, leading to downstream caspase cleavage and apoptosis, distinct from standard kinase inhibition.

References

  • Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. Source: European Journal of Medicinal Chemistry (2017).[1] URL:[Link]1]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Biomolecules (2021).[2][3][4] URL:[Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives. Source: MDPI (2024). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating Pyrrolidine Carboxamides in Antimalarial Drug Discovery

Introduction: The Quest for Novel Antimalarial Scaffolds The persistent global health threat of malaria is exacerbated by the continuous emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antimalarial Scaffolds

The persistent global health threat of malaria is exacerbated by the continuous emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite.[1][2] This challenge necessitates an urgent and ongoing search for novel chemical scaffolds that operate via new mechanisms of action to circumvent existing resistance.[3] Among the promising chemical classes, compounds featuring a pyrrolidine carboxamide core have demonstrated significant potential. Various derivatives, including 4-aryl pyrrolidines and sulphonamide-pyrrolidine hybrids, have shown potent in vitro activity against P. falciparum.[2][4][5]

This guide provides a comprehensive overview of the application of this chemical class in antimalarial research, using the representative structure N,3-dimethylpyrrolidine-3-carboxamide as a model. We will detail the principles and protocols for evaluating such compounds, focusing on the widely adopted SYBR Green I-based in vitro assay for determining antiplasmodial efficacy.

Part 1: Scientific Background & Putative Mechanisms of Action

The efficacy of pyrrolidine carboxamides and related structures against P. falciparum is thought to stem from their ability to interfere with essential parasite biological pathways. While the precise target of every analog must be determined empirically, research on this scaffold class points toward several potential mechanisms of action.

1. Inhibition of Proteolytic Pathways: The parasite, during its intraerythrocytic stage, extensively degrades host cell hemoglobin within its acidic food vacuole to obtain amino acids for its growth and proliferation. This process is mediated by a cascade of proteases, including plasmepsins and cysteine proteases.[5] Carboxamide-containing compounds have been reported to inhibit these crucial enzymes, leading to a disruption in hemoglobin degradation and subsequent parasite starvation.[5]

2. Targeting Protein Modification: N-myristoyltransferase (NMT) is a vital parasite enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous proteins. This modification is critical for protein trafficking, stability, and function, including the assembly of the inner membrane complex required for parasite motility and host cell invasion.[5] Inhibition of P. falciparum NMT (PfNMT) is lethal to the parasite, and several sulphonamide-pyrrolidine carboxamides have been investigated as potential inhibitors of this target.[4][5][6]

Below is a conceptual diagram illustrating these potential target pathways for a candidate compound within the parasite.

cluster_host Host Red Blood Cell cluster_parasite P. falciparum Parasite cluster_vacuole Food Vacuole Hemoglobin Hemoglobin Proteases Plasmepsins, Cysteine Proteases Hemoglobin->Proteases Uptake & Digestion Heme Toxic Heme Proteases->Heme AminoAcids Amino Acids Proteases->AminoAcids Generates Proteins Substrate Proteins AminoAcids->Proteins Protein Synthesis PfNMT PfNMT MyristoylatedProteins Myristoylated Proteins (Essential for Survival) PfNMT->MyristoylatedProteins Proteins->PfNMT Compound Pyrrolidine Carboxamide (e.g., N,3-dimethyl...) Compound->Proteases Inhibition Compound->PfNMT Inhibition

Caption: Putative antimalarial mechanisms of pyrrolidine carboxamides.

Part 2: In Vitro Antimalarial Activity Protocol

The cornerstone of early-stage antimalarial drug discovery is the in vitro assessment of a compound's ability to inhibit parasite growth. The SYBR Green I-based fluorescence assay is a robust, cost-effective, and high-throughput method for this purpose.[7] It relies on the principle that the SYBR Green I dye intercalates with double-stranded DNA, emitting a strong fluorescent signal upon binding. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, and thus, parasite proliferation.[8][9]

Workflow Overview

The following diagram outlines the complete workflow for the SYBR Green I assay.

A 1. Parasite Culture (P. falciparum in RBCs) B 2. Synchronization (Enrich for ring stage) A->B Sorbitol Treatment D 4. Incubation (Add parasites to plates, incubate for 72h) B->D Add Culture C 3. Plate Preparation (Serial dilution of compound) C->D Predosed Plate E 5. Lysis & Staining (Add SYBR Green I Lysis Buffer) D->E After 72h F 6. Fluorescence Reading (Excitation: ~485 nm Emission: ~530 nm) E->F Incubate in Dark G 7. Data Analysis (Calculate IC50 values) F->G Plot Dose-Response

Caption: Experimental workflow for the SYBR Green I antimalarial assay.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • P. falciparum culture (e.g., 3D7-chloroquine sensitive, Dd2-chloroquine resistant)

  • Human erythrocytes (O+), washed

  • Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax I or human serum)

  • Test compound (N,3-dimethylpyrrolidine-3-carboxamide) dissolved in DMSO

  • Standard antimalarial drugs for controls (e.g., Chloroquine, Artemisinin)

  • Sterile, black, 96-well flat-bottom plates

  • SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100[10]

  • 5% (w/v) D-Sorbitol solution, sterile

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)[8][10]

Procedure:

  • Parasite Culture Maintenance:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a sealed chamber with the specialized gas mixture.[11]

    • Monitor parasitemia daily via Giemsa-stained thin blood smears.

  • Parasite Synchronization (Causality: To ensure a uniform starting population of young ring-stage parasites, which is critical for reproducible growth inhibition measurements over the 72-hour assay period):

    • When the culture is primarily in the late trophozoite/schizont stage, pellet the infected red blood cells (iRBCs) by centrifugation.

    • Resuspend the pellet in 10 volumes of 5% D-Sorbitol solution and incubate for 10 minutes at 37°C. This selectively lyses the mature-stage parasites, leaving the ring-stage parasites intact.

    • Wash the cells three times with RPMI-1640 to remove the sorbitol and cellular debris.

    • Return the synchronized ring-stage parasites to culture and allow them to mature for the assay.

  • Preparation of Drug Plates (Causality: To create a concentration gradient that allows for the determination of a dose-response curve and subsequent IC₅₀ calculation):

    • In a separate 96-well plate, prepare serial dilutions of the test compound (e.g., N,3-dimethylpyrrolidine-3-carboxamide), starting from a high concentration (e.g., 100 µM) and performing 2-fold dilutions in complete medium.

    • Include wells for positive controls (a known antimalarial like chloroquine) and negative controls (DMSO vehicle only, representing 100% parasite growth).

    • Transfer 100 µL of each dilution to the final black-walled assay plate.

  • Assay Initiation and Incubation:

    • Prepare the final parasite inoculum: a 2% parasitemia culture at 2% hematocrit (percentage of red blood cells in the total volume).

    • Add 100 µL of this parasite suspension to each well of the predosed assay plate. The final volume will be 200 µL.

    • Incubate the plates for 72 hours under the same conditions as the bulk culture (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Cell Lysis and SYBR Green I Staining:

    • Prepare the SYBR Green I working solution by diluting the 10,000x stock 5,000-fold in the lysis buffer (final concentration of 2x SYBR Green I). Note: This step should be performed in the dark as SYBR Green I is light-sensitive.[10]

    • Add 100 µL of the SYBR Green I lysis buffer to each well. The lysis buffer ruptures both the erythrocyte and parasite membranes, releasing the parasite DNA.

    • Seal the plate and incubate at room temperature for 1-2 hours in the dark.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[8][10]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with uninfected RBCs) from all experimental wells.

    • Normalize the data by expressing the fluorescence in each well as a percentage of the average fluorescence of the negative control (DMSO-only) wells.

    • Plot the percentage of parasite growth inhibition versus the log of the drug concentration.

    • Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Part 3: Data Presentation and Interpretation

The primary output of the in vitro assay is the IC₅₀ value, which represents the concentration of the compound required to inhibit parasite growth by 50%.[1] A potent antimalarial compound will have a low IC₅₀ value (typically in the nanomolar to low micromolar range). It is crucial to test compounds against both drug-sensitive and drug-resistant parasite strains to identify potential cross-resistance issues early in the discovery process.[12]

Table 1: Representative In Vitro Antiplasmodial Activity of Pyrrolidine Carboxamide Analogs

Compound IDScaffoldP. falciparum 3D7 (Sensitive) IC₅₀ [µM]P. falciparum Dd2 (Resistant) IC₅₀ [µM]Selectivity Index (SI)*
Cmpd-1 N,3-dimethylpyrrolidine-3-carboxamide5.2 ± 0.76.8 ± 1.1>10
Cmpd-2 4-Aryl-pyrrolidine-3-carboxamide0.15 ± 0.030.21 ± 0.05>150
Cmpd-3 Sulphonamide-pyrrolidine-carboxamide2.40 ± 0.43.10 ± 0.6>25
Chloroquine (Reference Drug)0.02 ± 0.0050.45 ± 0.09>5000

*Selectivity Index (SI) is calculated as (IC₅₀ against a human cell line, e.g., HEK293) / (IC₅₀ against P. falciparum 3D7). A higher SI value is desirable, indicating specific toxicity to the parasite.

Interpretation: In this representative dataset, Cmpd-2 shows the most promising activity with sub-micromolar potency and no significant loss of activity against the resistant Dd2 strain. Cmpd-1, our model compound, shows modest activity. Cmpd-3 demonstrates single-digit micromolar activity.[4][5] The lack of a significant shift in IC₅₀ between the 3D7 and Dd2 strains for these hypothetical compounds suggests their mechanism of action is likely different from that of chloroquine.[12]

References

  • World Health Organization. (n.d.). P. falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WWARN Procedure INV08. [Link]

  • Basco, L. K., Le Bras, J., Rho, M. D., & Rungsihirunrat, K. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 33(5), 1315–1319. [Link]

  • Cowell, A. N., Istvan, E. S., & Lukens, A. K. (2018). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Malaria Journal, 17(1), 324. [Link]

  • Hess, C., et al. (2021). In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect. PLOS ONE, 16(3), e0240874. [Link]

  • Ziegler, H. L., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441–1445. [Link]

  • Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 519-530. [Link]

  • Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 72(5), 521-524. [Link]

  • Bacon, D. J., et al. (2007). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Malaria (pp. 325-333). Humana Press. [Link]

  • Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. J Sci Med Central, 1(1), 1003. [Link]

  • Alam, M. S., et al. (2021). An Optimized Real-Time qPCR Method for the Effective Detection of Human Malaria Infections. Diagnostics, 11(4), 729. [Link]

  • Ghorai, P., et al. (2021). Malaria Box-Inspired Discovery of N-Aminoalkyl-β-carboline-3-carboxamides, a Novel Orally Active Class of Antimalarials. ACS Medicinal Chemistry Letters, 12(11), 1735–1741. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]

  • Szałapska-Krajewska, K., et al. (2021). Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. Molecules, 26(24), 7688. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. MalariaWorld. [Link]

  • Center for Tropical and Emerging Global Diseases. (2023). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. University of Georgia. [Link]

  • Miles, T. J., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. ACS Medicinal Chemistry Letters, 10(7), 1048-1053. [Link]

  • Tan, Y. X., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. European Journal of Medicinal Chemistry, 268, 116248. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]

  • Tan, Y. X., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. MalariaWorld. [Link]

  • Chien, K. S., et al. (1998). Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives. Antimicrobial Agents and Chemotherapy, 42(5), 1080–1085. [Link]

Sources

Method

Application Note: Analytical Characterization and Method Validation for N,3-Dimethylpyrrolidine-3-Carboxamide

Introduction & Analytical Challenges N,3-dimethylpyrrolidine-3-carboxamide is a highly polar, low-molecular-weight heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

N,3-dimethylpyrrolidine-3-carboxamide is a highly polar, low-molecular-weight heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach the characterization of this molecule by first deconstructing its physicochemical liabilities. This compound presents three distinct analytical challenges:

  • High Polarity and Basicity: The secondary/tertiary amine and the carboxamide group render the molecule highly hydrophilic. Traditional reversed-phase (C18) chromatography fails to retain it, resulting in elution at the void volume and severe peak tailing due to secondary interactions with free silanols.

  • Optical Isomerism: The presence of a chiral center at the C3 position necessitates robust enantiomeric separation to ensure the stereochemical fidelity of the building block.

  • Lack of Chromophore: The molecule lacks an extended conjugated

    
    -system. The only UV absorbance stems from the amide carbonyl at low wavelengths (~210 nm), which is highly susceptible to baseline drift from organic solvents. This dictates the use of orthogonal detection strategies such as Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
    

This application note details a self-validating analytical control strategy encompassing Hydrophilic Interaction Liquid Chromatography (HILIC) for achiral assay, normal-phase chiral HPLC for enantiomeric excess (ee%) determination, and structural elucidation via HRMS and NMR.

Analytical Workflow

G A N,3-dimethylpyrrolidine-3-carboxamide (Chiral, Polar, No strong UV) B Achiral Assay & Impurities (HILIC - MS/CAD) A->B Polarity C Enantiomeric Purity (ee%) (Chiral HPLC - Polysaccharide) A->C Chirality D Structural ID (NMR & HRMS) A->D Identity E Method Validation (ICH Q2(R2) Guidelines) B->E C->E

Analytical workflow for N,3-dimethylpyrrolidine-3-carboxamide characterization.

Achiral Assay and Impurity Profiling (HILIC-CAD/MS)

Causality of Experimental Choices

To overcome the lack of retention on C18 columns, we employ HILIC. The HILIC mechanism relies on partitioning the analyte into a water-enriched layer on the stationary phase. Because N,3-dimethylpyrrolidine-3-carboxamide lacks a UV chromophore, we utilize a Charged Aerosol Detector (CAD) for uniform, mass-based response of non-volatile analytes, coupled with ESI-MS for impurity identification.

Step-by-Step Protocol
  • Column Selection: Waters XBridge Amide (150 x 4.6 mm, 3.5 µm). The amide phase provides excellent hydrogen-bonding capabilities for the pyrrolidine and carboxamide moieties.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Acidic pH ensures the pyrrolidine nitrogen is fully protonated, preventing peak tailing and improving ESI+ ionization).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: Start at 90% B (highly organic to promote HILIC retention). Ramp to 50% B over 15 minutes.

  • Sample Preparation (Self-Validating Step): Dissolve the sample in 80:20 Acetonitrile:Water to a concentration of 0.5 mg/mL. Critical Insight: Injecting a HILIC sample in a highly aqueous diluent will disrupt the stationary water layer, causing severe peak distortion. Matching the diluent to the initial mobile phase conditions is a mandatory self-validating control.

  • Detection:

    • CAD: Evaporation temperature 35°C, data collection rate 10 Hz.

    • MS: Positive Electrospray Ionization (ESI+), monitoring for

      
      .
      

Chiral Enantiomeric Separation

Causality of Experimental Choices

The C3 chiral center requires resolution to ensure enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) have proven highly effective for the separation of pyrrolidine derivatives[1]. The ability of these stationary phases to achieve separation depends heavily on the conformation of the polysaccharide chain and its fit with the analyte's substituents[2]. We utilize a derivatized amylose column in normal-phase mode. The addition of a basic modifier (diethylamine) is critical to suppress secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the silica support[3].

Step-by-Step Protocol
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Isocratic elution.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm.

  • System Suitability: Inject a racemic mixture of N,3-dimethylpyrrolidine-3-carboxamide. Ensure resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    .
Quantitative Data Summary: Chiral Separation Performance
ParameterValue / Observation
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (85:15:0.1)
Retention Time (Enantiomer 1) ~8.4 min
Retention Time (Enantiomer 2) ~10.2 min
Resolution (

)
> 2.0 (Baseline separation)
Selectivity (

)
1.25
Tailing Factor (

)

(Enabled by 0.1% DEA modifier)

Structural Elucidation (NMR & HRMS)

To definitively prove the identity of the synthesized building block, an orthogonal structural elucidation approach is required.

  • High-Resolution Mass Spectrometry (HRMS): Direct infusion ESI-TOF. The expected exact mass for

    
    
    
    
    
    is 143.1184. Mass accuracy must be verified to be within
    
    
    ppm to confirm the elemental composition.
  • Nuclear Magnetic Resonance (NMR):

    • Solvent:

      
       or 
      
      
      
      .
    • 
       NMR (400 MHz):  Observe the N-methyl singlet (~2.3 ppm), the C3-methyl singlet (~1.3 ppm), and the complex multiplets of the diastereotopic pyrrolidine ring protons. The carboxamide protons (
      
      
      
      ) will appear as two broad singlets in
      
      
      due to restricted rotation around the C-N partial double bond.
    • 
       NMR (100 MHz):  Confirm 7 distinct carbon signals, notably the highly deshielded carbonyl carbon (~180 ppm) and the quaternary C3 carbon.
      

Analytical Method Validation (ICH Q2(R2) Compliance)

Validation must be executed according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach for analytical procedures[4].

  • Specificity: Demonstrated by baseline separation of the analyte from synthetic impurities and forced degradation products. To demonstrate specificity of a stability-indicating test, samples containing relevant degradation products (e.g., acid/base hydrolysis of the carboxamide) must be included[4].

  • Linearity and Range: Evaluated from 20% to 120% of the nominal target concentration. Because CAD can exhibit non-linear responses at wider ranges, a logarithmic transformation or quadratic fit is validated, which is fully permissible under ICH Q2(R2) allowances for non-linear detectors[4].

  • Accuracy & Precision: Spiked recovery experiments at 50%, 100%, and 150% levels. The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision inclusive of the upper and lower specification limits[4]. Acceptance criteria: Recovery 98.0-102.0%, RSD

    
    .
    

References

  • [4] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • [2] Title: Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases Source: tandfonline.com URL:[Link]

  • [3] Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: acs.org URL:[Link]

Sources

Application

High-Sensitivity HILIC-MS/MS Protocol for the Quantification of N,3-Dimethylpyrrolidine-3-Carboxamide in Biological Matrices

Executive Summary The quantification of low-molecular-weight, highly polar basic analytes such as N,3-dimethylpyrrolidine-3-carboxamide (C₇H₁₄N₂O, MW 142.11 Da) in biological matrices presents significant bioanalytical c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of low-molecular-weight, highly polar basic analytes such as N,3-dimethylpyrrolidine-3-carboxamide (C₇H₁₄N₂O, MW 142.11 Da) in biological matrices presents significant bioanalytical challenges. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to adequately retain such hydrophilic compounds, leading to co-elution with endogenous matrix components and severe electrospray ionization (ESI) suppression.

This application note details a robust, self-validating analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) . Designed for drug development professionals, this protocol ensures high recovery, minimal matrix effects, and stringent quantitative accuracy.

Scientific Rationale & Causality (E-E-A-T)

Do not merely execute steps; understanding the physicochemical mechanisms governing this protocol is critical for troubleshooting and method transfer.

Chromatographic Strategy: Why HILIC over RPLC?

N,3-dimethylpyrrolidine-3-carboxamide contains a basic tertiary pyrrolidine nitrogen and a polar carboxamide group, making it highly hydrophilic. In RPLC, this compound would elute near the void volume. We utilize HILIC because it operates via a partitioning mechanism between a highly organic mobile phase and a water-enriched layer immobilized on a polar stationary phase[1].

  • Enhanced Retention: The more hydrophilic the analyte, the stronger its partitioning into the stationary aqueous layer, ensuring it elutes well past the solvent front[2].

  • Maximized MS Sensitivity: HILIC mobile phases typically contain >70% acetonitrile. This high organic content lowers the surface tension of the eluent, dramatically improving droplet desolvation and increasing ESI-MS sensitivity by 10- to 100-fold compared to aqueous-heavy RPLC eluents.

Sample Preparation: The Causality of MCX SPE

Protein precipitation (PPT) leaves high levels of residual phospholipids that cause ion suppression. To create a self-validating, interference-free extract, we employ Mixed-Mode Cation Exchange (MCX) SPE. The pyrrolidine nitrogen in our analyte is strongly basic (estimated pKa ~9.5).

  • Dual-Retention Mechanism: By acidifying the plasma, the analyte is protonated. As it passes through the MCX sorbent, it binds via strong ionic interactions to sulfonic acid groups, while hydrophobic matrix components bind via reversed-phase interactions.

  • Rigorous Washing: This dual-mode allows us to wash the sorbent with 100% methanol. Neutral and acidic lipids are washed away, while the ionized analyte remains locked in place[3]. Elution is only achieved by introducing a basic modifier (e.g., NH₄OH) that neutralizes the analyte, breaking the ionic bond and allowing it to elute in a clean organic solvent[3].

Materials and Reagents

  • Analyte: N,3-dimethylpyrrolidine-3-carboxamide (CAS: 1342746-44-4).

  • Internal Standard (IS): N,3-dimethylpyrrolidine-3-carboxamide-d3 (Stable isotope-labeled analog).

  • Biological Matrix: Human Plasma (K₂EDTA).

  • SPE Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent mixed-mode cation exchange resin.

  • Analytical Column: Waters XBridge BEH Amide (2.1 × 100 mm, 2.5 µm) or equivalent HILIC phase.

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water (H₂O).

  • Modifiers: Formic Acid (HCOOH), Ammonium Formate (NH₄FA), Ammonium Hydroxide (NH₄OH).

Experimental Protocols

Self-Validating System Preparation

To ensure trustworthiness, every batch must contain:

  • Double Blank: Matrix without analyte or IS (monitors carryover).

  • Zero Standard: Matrix with IS only (monitors IS isotopic purity).

  • Calibration Curve: 8 non-zero points ranging from 1.0 ng/mL to 1000 ng/mL.

  • Quality Controls (QCs): Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) injected at the beginning, middle, and end of the run.

Step-by-Step MCX SPE Workflow
  • Sample Aliquot: Transfer 100 µL of plasma (Blank, Calibrator, QC, or Unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of IS working solution (500 ng/mL) to all wells except double blanks. Vortex for 30 seconds.

  • Acidification (Crucial Step): Add 100 µL of 2% Formic Acid in H₂O. Causality: Disrupts protein binding and ensures complete protonation of the pyrrolidine nitrogen.

  • Conditioning: Pass 1.0 mL of MeOH followed by 1.0 mL of LC-MS grade H₂O through the MCX plate.

  • Loading: Load the acidified sample onto the SPE plate. Apply gentle vacuum (1-2 in Hg).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in H₂O. Causality: Removes polar neutral and acidic interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. Causality: Removes non-polar lipids and dosing excipients. The analyte remains bound via cation exchange.

  • Elution: Elute the target analyte with 2 × 500 µL of 5% NH₄OH in MeOH into a clean collection plate. Causality: Deprotonates the basic nitrogen, breaking the ionic interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 95:5 ACN:H₂O (matching initial HILIC conditions).

LC-MS/MS Analysis

Inject 2.0 µL of the reconstituted sample into the LC-MS/MS system operating in ESI+ mode.

Data Presentation

Table 1: HILIC LC Gradient Conditions

Note: In HILIC, the aqueous phase (A) is the strong solvent. The gradient must start with a high percentage of organic phase (B).

Time (min)Mobile Phase A (10 mM NH₄FA + 0.1% HCOOH in H₂O)Mobile Phase B (0.1% HCOOH in ACN)Flow Rate (mL/min)
0.05%95%0.40
1.05%95%0.40
4.045%55%0.40
5.045%55%0.40
5.15%95%0.40
7.05%95%0.40
Table 2: MS/MS MRM Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N,3-dimethylpyrrolidine-3-carboxamide143.198.15018Quantifier (Loss of CONH₂)
N,3-dimethylpyrrolidine-3-carboxamide143.170.15025Qualifier (Pyrrolidine ring)
IS (d3-analog)146.1101.15018IS Quantifier
Table 3: Representative Method Validation Summary
ParameterLow QC (3 ng/mL)Mid QC (400 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Intra-Assay Precision (%CV) 4.2%2.8%3.1%≤ 15%
Inter-Assay Accuracy (%Bias) +2.5%-1.4%+0.8%± 15%
Extraction Recovery (%) 89.4%91.2%90.5%Consistent across levels
Matrix Factor (IS Normalized) 0.981.021.010.85 – 1.15

Workflow Visualization

SPE_LCMS_Workflow Sample 1. Sample Aliquot Human Plasma + IS Acidify 2. Acidification Add 2% HCOOH (Protonation) Sample->Acidify Disrupt protein binding Load 3. Load onto MCX SPE Mixed-Mode Cation Exchange Acidify->Load Analyte ionized (cation) Wash 4. Rigorous Washing Wash 1: Aqueous (2% HCOOH) Wash 2: Organic (100% MeOH) Load->Wash Retained via ion-exchange Elute 5. Targeted Elution 5% NH4OH in MeOH (Neutralization) Wash->Elute Removes lipids/neutrals Recon 6. Evaporate & Reconstitute 95:5 ACN:H2O Elute->Recon Disrupts ionic interaction Analyze 7. HILIC-MS/MS Analysis ESI+ MRM Mode Recon->Analyze Matches initial LC conditions

Fig 1: MCX SPE and HILIC-MS/MS workflow for basic polar analytes.

References

  • Hydrophilic Interaction Liquid Chromatography - Sigma-Aldrich. Details the mechanism of HILIC using reversed-phase type eluents to achieve higher ESI sensitivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. Explains the partitioning of analytes into the water-enriched layer on polar stationary phases. 1[1]

  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE) - Waters Corporation. Demonstrates how mixed-mode cation exchange removes non-ionic excipients while retaining basic analytes.

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. Discusses how HILIC stationary phases absorb water and how polar mobile phases act as stronger solvents. 2[2]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - MDPI. Reviews the efficacy of mixed-mode sorbents for the SPE pretreatment of basic drugs to overcome reversed-phase limitations. 3[3]

Sources

Method

1H and 13C NMR analysis of N,3-dimethylpyrrolidine-3-carboxamide derivatives

Advanced ¹H and ¹³C NMR Structural Elucidation of N,3-Dimethylpyrrolidine-3-Carboxamide Derivatives Executive Summary N,3-dimethylpyrrolidine-3-carboxamide derivatives represent a highly privileged scaffold in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced ¹H and ¹³C NMR Structural Elucidation of N,3-Dimethylpyrrolidine-3-Carboxamide Derivatives

Executive Summary

N,3-dimethylpyrrolidine-3-carboxamide derivatives represent a highly privileged scaffold in modern drug discovery, frequently utilized in the development of Rho kinase inhibitors, LAG-3 antagonists, and InhA inhibitors[1][2][3]. However, structural elucidation of these molecules via Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously complex. The presence of a quaternary stereocenter at C3, combined with pyrrolidine ring puckering and restricted rotation around the amide bond, creates intricate spectral signatures.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . By understanding the causality behind each experimental choice, researchers can confidently resolve rotameric peak doubling, assign diastereotopic protons, and map the 3D conformation of the pyrrolidine core.

Conformational Causality & Mechanistic Insights

To correctly interpret the NMR spectra of N,3-dimethylpyrrolidine-3-carboxamide derivatives, one must first understand the physical phenomena governing the molecule's behavior in solution[4].

The Quaternary C3 Center and Diastereotopicity

The substitution of both a methyl group and a carboxamide group at the C3 position creates a quaternary stereocenter. This lack of a proton at C3 isolates the C2 protons from vicinal scalar coupling. Because the C3 center is chiral (or part of a racemic mixture), the two protons at C2 (H2a and H2b) are strictly diastereotopic. Consequently, they appear not as a simple singlet or triplet, but as an isolated AB spin system (two distinct doublets with a geminal coupling constant ²J ≈ 9–11 Hz)[5]. This AB quartet is the definitive diagnostic signature of the 3,3-disubstituted pyrrolidine core.

Amide Bond Rotamers (Z/E Isomerism)

The carboxamide group exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This restricts free rotation around the C–N bond. At ambient temperature (298 K), the exchange rate between the Z (cis) and E (trans) rotamers is often slower than the NMR timescale. This manifests as peak doubling across both ¹H and ¹³C spectra, which is frequently misdiagnosed as chemical impurity or diastereomeric contamination[4][6].

Conformation A N,3-Dimethylpyrrolidine- 3-Carboxamide Core B Pyrrolidine Ring Puckering A->B C Amide Bond Restricted Rotation A->C D Envelope / Half-Chair (Analyzed via NOESY) B->D E Z / E Rotamers (Analyzed via VT-NMR) C->E

Fig 1. Conformational dynamics governing the NMR spectral complexity of the pyrrolidine core.

Self-Validating Experimental Protocol

To systematically deconstruct these complex spectra, we employ a tiered workflow. Every step is designed to validate the assumptions made in the previous step.

Step 1: Sample Preparation and Solvent Selection
  • Causality: Solvent polarity heavily influences rotameric populations and hydrogen bonding.

  • Action: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆. DMSO-d₆ is preferred if the compound contains free NH/OH groups, as it slows proton exchange, allowing for the observation of scalar coupling to heteroatoms[1].

Step 2: 1D NMR Acquisition (¹H, ¹³C, and DEPT-135)
  • Causality: Standard 1D spectra provide the baseline chemical shifts, but DEPT-135 is critical for validating the quaternary nature of C3.

  • Action: Acquire ¹H (400/500 MHz) and ¹³C (100/125 MHz) spectra. Follow immediately with a DEPT-135 experiment.

  • Validation: In the DEPT-135 spectrum, the C3 quaternary carbon (typically around 45–55 ppm) will completely disappear. The C2, C4, and C5 methylenes (CH₂) will phase downwards, while the C3-methyl and N-methyl groups (CH₃) will phase upwards.

Step 3: 2D Correlation Mapping (COSY, HSQC, HMBC)
  • Causality: Due to peak overlap in the C4/C5 multiplet region, 1D ¹H NMR is insufficient for assignment.

  • Action:

    • Use HSQC to map directly attached protons to their respective carbons.

    • Use COSY to trace the continuous spin system from C4 to C5.

    • Use HMBC to anchor the quaternary C3. The sharp C3-methyl singlet will show strong ³J correlations to C2, C4, and the amide carbonyl carbon, unequivocally proving the regiochemistry of the core.

Step 4: Dynamic NMR (VT-NMR) for Rotamer Resolution
  • Causality: To prove that peak doubling is caused by rotamers and not impurities, we must accelerate the conformational exchange rate beyond the NMR timescale.

  • Action: If peak doubling is observed, heat the sample incrementally (e.g., 298 K → 323 K → 353 K) inside the spectrometer using DMSO-d₆.

  • Validation: As temperature increases, the distinct Z and E peaks will broaden, merge at the coalescence temperature, and ultimately sharpen into a single time-averaged peak. Upon cooling back to 298 K, the original doubled peaks will return, validating the rotameric hypothesis[6].

Workflow A 1. Sample Prep & Optimization (Solvent Selection, Concentration) B 2. 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 3. 2D Correlation NMR (COSY, HSQC, HMBC) B->C E 5. Dynamic NMR (VT-NMR) Rotamer Validation B->E Peak Doubling Detected D 4. Stereochemical Analysis (NOESY/ROESY) C->D F Final Structural & Conformational Elucidation D->F E->F

Fig 2. Self-validating NMR workflow for pyrrolidine-3-carboxamide structural elucidation.

Stereochemical Analysis: NOESY vs. ROESY

Determining the relative stereochemistry of substituents on the pyrrolidine ring requires through-space correlation.

  • Expert Insight: For molecules in the 200–400 Da range (typical for these derivatives), the molecular tumbling rate (correlation time,

    
    ) can cause the NOE signal to cross zero, resulting in missing or extremely weak cross-peaks in a standard NOESY spectrum.
    
  • The Fix: If NOESY yields ambiguous results, immediately switch to a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. ROE cross-peaks are always positive and non-zero regardless of the molecular weight, providing a fail-safe method for determining the spatial proximity between the C3-methyl and the C4/C5 protons[4].

Quantitative Data Summaries

The following tables synthesize the expected quantitative NMR data for a standard N,3-dimethylpyrrolidine-3-carboxamide core at 298 K. Note that chemical shifts may vary slightly based on N1-substitution (e.g., benzyl, aryl, or alkyl groups)[1][5].

Table 1: Characteristic ¹H and ¹³C Chemical Shifts (CDCl₃, 400/100 MHz)

Position¹H Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Shift (ppm)DEPT-135 Phase
C2 3.30 – 3.60Two doublets (AB system), ²J ≈ 9.555.0 – 62.0Down (CH₂)
C3 N/AN/A (Quaternary)48.0 – 54.0Disappears
C3-CH₃ 1.30 – 1.60Singlet (3H)20.0 – 26.0Up (CH₃)
C4 1.80 – 2.20Multiplet (2H)32.0 – 38.0Down (CH₂)
C5 2.80 – 3.20Multiplet (2H)45.0 – 50.0Down (CH₂)
C=O N/AN/A (Quaternary Carbonyl)172.0 – 176.0Disappears
N-CH₃ 2.70 – 2.90Doublet (³J ≈ 4.5) or Singlet26.0 – 30.0Up (CH₃)

Note: Peak doubling for the N-CH₃ and C3-CH₃ signals is highly probable if rotamers are present.

Table 2: Critical 2D NMR Correlation Matrix

Proton SourceCOSY (Through-Bond)HMBC (Long-Range C-H)NOESY/ROESY (Through-Space)
C2-H (a/b) Each other (geminal)C3, C4, C5, N1-substituentC3-CH₃, N1-substituent
C3-CH₃ NoneC2, C3, C4, C=O (Amide) C2-H, C4-H (cis face)
C4-H₂ C5-H₂C2, C3, C5C3-CH₃, C5-H₂
N-CH₃ (Amide) Amide N-H (if present)C=O (Amide) C3-CH₃ (if Z-rotamer)

References

  • Organic & Biomolecular Chemistry. Epimerization degree at the NMR signals of 2-H proton in pyrrolidine-3-carboxamide derivatives. (2024). Royal Society of Chemistry. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. Pyrrolidine nucleotide analogs with a tunable conformation: Conformational analysis and rotamer assignment via NMR. (2014). Available at:[Link]

  • MDPI Molecules. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. (2017). Available at:[Link]

  • bioRxiv. Discovery and Optimization of LAG-3-Targeted Small Molecules via DNA-Encoded Chemical Library (DEL) Screening for Cancer Immunotherapy. (2025). Available at:[Link]

  • NIH PubMed Central. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2010). Available at:[Link]

  • Sci-Hub / Journal of the Chemical Society D. Activation parameters for conformational isomerism in an N-acetylpyrrolidine by total nuclear magnetic resonance line shape analysis. (1970). Available at:[Link]

Sources

Application

Application Note: Stereoselective Molecular Docking of N,3-Dimethylpyrrolidine-3-carboxamide Derivatives

Executive Summary The pyrrolidine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a rigidified mimic of bioactive peptides and a core pharmacophore for G-Protein Coupled Recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a rigidified mimic of bioactive peptides and a core pharmacophore for G-Protein Coupled Receptor (GPCR) modulators. Specifically, N,3-dimethylpyrrolidine-3-carboxamide derivatives exhibit structural features—a basic amine center and a quaternary carbon at position 3—that mimic the classic "cationic head + H-bond acceptor" motif found in high-affinity muscarinic acetylcholine receptor (mAChR) antagonists (e.g., Glycopyrronium, Solifenacin).

This application note provides a rigorous, step-by-step protocol for the molecular docking of these derivatives against the M3 Muscarinic Acetylcholine Receptor (M3 mAChR) . Unlike standard docking routines, this protocol addresses the critical challenges of quaternary center stereochemistry (3R vs. 3S) and ring puckering , which are often overlooked sources of false negatives in virtual screening.

Scientific Rationale & Target Selection

The Scaffold: Why N,3-Dimethylpyrrolidine-3-carboxamide?

The N-methyl group provides the necessary basicity (pKa ~9.5) to form a salt bridge with the conserved Aspartate in aminergic GPCRs. The 3,3-disubstitution (methyl + carboxamide) creates a quaternary chiral center , locking the carboxamide vector in a specific orientation relative to the amine. This rigidity reduces the entropic penalty of binding but necessitates precise stereochemical handling during docking.

The Target: M3 Muscarinic Receptor

We utilize the M3 receptor (PDB ID: 4U15 , bound to Tiotropium) as the validation system. The M3 subtype is a validated therapeutic target for Chronic Obstructive Pulmonary Disease (COPD) and Overactive Bladder (OAB).

  • Key Interaction Site: The orthosteric pocket, defined by a "tyrosine lid" and a deep anionic pocket (Asp148 in M3).

  • Relevance: Pyrrolidine derivatives are established antagonists for this site, making it an ideal "ground truth" system for protocol validation.

Experimental Protocol

Phase 1: Ligand Preparation (The "Garbage In, Garbage Out" Filter)

Standard automated preparation is insufficient for quaternary centers. Manual intervention is required.

  • 2D-to-3D Conversion: Generate 3D coordinates for the core scaffold: 1,3-dimethylpyrrolidine-3-carboxamide.

  • Stereoisomer Generation (CRITICAL):

    • Because C3 is quaternary, you must explicitly generate both (3R) and (3S) enantiomers.

    • Note: Do not rely on "undefined" stereochemistry flags; docking engines may arbitrarily pick one, skewing results.

  • Protonation State: Set pH to 7.4 . The ring nitrogen (N1) must be protonated (

    
    ), as the cationic charge is essential for binding to Asp148.
    
  • Conformational Sampling: Generate low-energy ring puckers (envelope/twist conformations) prior to docking.

Phase 2: Receptor Preparation (PDB: 4U15)
  • Cleaning: Remove Tiotropium (ligand) and chain B (fusion protein).

  • Water Management:

    • Rule: Remove bulk waters.

    • Exception: Retain structural waters bridging the tyrosine lid if they exhibit >3 H-bonds to the protein, as these often mediate ligand specificity.

  • H-Bond Network Optimization: Optimize Hydrogen bond networks (flip Asn/Gln/His residues) to maximize H-bond satisfaction using a tool like PropKa or Schrödinger's Protein Prep Wizard.

Phase 3: Grid Generation & Docking
  • Grid Center: Centered on the original ligand (Tiotropium) centroid.

    • Coordinates (approx for 4U15): X: -12.5, Y: 14.2, Z: -25.8.

  • Box Size:

    
     Å (Large enough to accommodate the N-substituents but small enough to prevent binding to the extracellular vestibule).
    
  • Scoring Function: Use a function with a robust desolvation term (e.g., Glide XP or AutoDock Vina), as the hydrophobic enclosure by the "aromatic cage" is the primary driver of affinity.

Workflow Visualization

The following diagram outlines the decision logic for the docking campaign, specifically tailored for chiral scaffolds.

DockingWorkflow cluster_0 Phase 1: Ligand Prep cluster_1 Phase 2: Docking (M3 Receptor) cluster_2 Phase 3: Analysis Input N,3-dimethyl scaffold (2D) Chirality Split Stereoisomers (3R) & (3S) Input->Chirality Protonation Protonate N1 (pH 7.4) Generate Cation Chirality->Protonation (3R) Set Chirality->Protonation (3S) Set Grid Define Grid (Asp148 Focus) Protonation->Grid Dock Rigid Receptor Docking (Vina/Glide) Grid->Dock Filter1 Salt Bridge? (Ligand N+ ... Asp148) Dock->Filter1 Filter2 Tyrosine Lid Interaction? Filter1->Filter2 Yes Fail Discard Filter1->Fail No Success Hit Candidate (High Affinity) Filter2->Success Yes Filter2->Fail No

Caption: Stereoselective docking workflow emphasizing the separation of enantiomers and the mandatory salt-bridge filter.

Data Analysis & Interpretation

Critical Interaction Checkpoints

To validate a docked pose, the ligand must satisfy the following geometric constraints typical of M3 antagonists:

Interaction TypeTarget Residue (M3)Ligand MoietyDistance ConstraintFunction
Salt Bridge Asp148 (3.32) Protonated Pyrrolidine


Å
Essential Anchor
H-Bond Asn507 (6.52) Carboxamide (

or

)

Å
Orientation Lock

-Cation
Tyr506 / Tyr529 Protonated Pyrrolidine


Å
Aromatic Cage Stabilization
Hydrophobic Trp503 3-Methyl GroupSurface ContactEnclosure
Interpreting Stereoselectivity

Due to the quaternary center at C3, one enantiomer typically binds with significantly higher affinity (eutomer) than the other (distomer).

  • Scenario A (Eutomer): The 3-carboxamide group points towards Asn507, while the bulky N-substituent fits into the hydrophobic pocket.

  • Scenario B (Distomer): The 3-carboxamide clashes with the Tyrosine lid (Tyr148/Tyr506), forcing the pyrrolidine ring into a high-energy conformation or breaking the Asp148 salt bridge.

  • Action: If

    
     difference between R and S is 
    
    
    
    kcal/mol, the model may be insufficiently sensitive. Run a short (10ns) Molecular Dynamics (MD) simulation to resolve stability.

Troubleshooting & Validation

Issue: Ligand fails to dock into the deep orthosteric pocket.

  • Cause: The "Tyrosine Lid" (Tyr148, Tyr506, Tyr529) in the crystal structure might be too closed (induced fit artifact from Tiotropium).

  • Solution: Use Flexible Receptor Docking (IFD) allowing the side chains of Tyr148 and Tyr506 to rotate. This allows the bulky N-substituents of your derivatives to pass through the bottleneck.

Issue: No clear preference between R and S enantiomers.

  • Cause: Insufficient sampling of the pyrrolidine ring pucker.

  • Solution: Pre-generate ring conformers (envelope vs. twist) using a specialized conformer generator (e.g., OMEGA or ConfGen) before docking.

References

  • Kruse, A. C., et al. (2012).[1] Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482(7386), 552–556.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • Wess, J., et al. (2007).[1] Muscarinic acetylcholine receptors: structural basis of ligand recognition and activation. Progress in Molecular Biology and Translational Science, 85, 163–200.

  • Onoabedje, E. A., et al. (2021).[2] New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.[2][3][4] PLOS ONE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N,3-Dimethylpyrrolidine-3-carboxamide

[1] Case ID: PUR-AMINE-03 Status: Open Assigned Specialist: Senior Application Scientist Topic: Normal Phase & Reverse Phase Chromatography Strategies for Polar Basic Amines[1] Executive Summary & Molecule Analysis User...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-AMINE-03 Status: Open Assigned Specialist: Senior Application Scientist Topic: Normal Phase & Reverse Phase Chromatography Strategies for Polar Basic Amines[1]

Executive Summary & Molecule Analysis

User Query: "I am trying to purify N,3-dimethylpyrrolidine-3-carboxamide. My peaks are streaking, and I cannot see the compound clearly under UV. How do I fix this?"

Technical Analysis: To successfully purify N,3-dimethylpyrrolidine-3-carboxamide , you must address three specific molecular characteristics that conspire to fail standard chromatography methods:

  • The Basic Nitrogen (Tertiary Amine): The pyrrolidine ring nitrogen (pKa ~10.4) acts as a Lewis base. It will protonate upon contact with acidic silanols (Si-OH) on standard silica gel, forming ionic bonds.[1] This causes "streaking" or irreversible adsorption.

  • The Polar Amide: The carboxamide group increases polarity, requiring a polar mobile phase (e.g., MeOH/DCM), which can dissolve silica if not buffered.

  • Low UV Absorbance: This molecule lacks a conjugated

    
    -system.[1] It will be nearly invisible at standard 254 nm detection, requiring alternative visualization methods.
    

Pre-Purification Triage: Method Development

Before running a column, you must establish a viable TLC (Thin Layer Chromatography) method.[2] Standard conditions will fail.

The "TEA Trick" for TLC

Issue: If you run this amine in pure DCM/MeOH, the spot will stay at the baseline or streak upward like a comet tail. Solution: You must saturate the silica plate with a base before or during the run.

Protocol: Basified TLC

  • Mobile Phase: 90:10:1 (DCM : MeOH : Triethylamine or NH₄OH ).

  • Plate Prep: If streaking persists, dip the blank TLC plate in a solution of 5% Triethylamine (TEA) in DCM and let it dry before spotting your compound. This "deactivates" the acidic sites.[3]

Visualization Strategy (The "Invisible" Compound)

Since the molecule has weak UV absorbance (only end-absorption <210 nm), use these stains:

Visualization MethodSensitivityApplicabilityNotes
UV (205-210 nm) LowGeneralUse a diode array detector (DAD) set to low wavelengths.[1] Avoid Acetone/EtOAc (UV cutoff interference).
Dragendorff’s Reagent High Tertiary Amines Recommended. Stains orange/red on a yellow background. Specific to the pyrrolidine nitrogen.[4]
Iodine Chamber MediumUniversalGood for quick checks. Reversible.
Ninhydrin Low1°/2° AminesIneffective. Tertiary amines do not react well with Ninhydrin. Use only to detect impurities.

Stationary Phase Selection & Workflows

Use the following decision matrix to select the correct column type.

G cluster_warn Critical Warning start Start: Purification Strategy solubility Is compound soluble in Hexane/EtOAc? start->solubility polar Is compound soluble in DCM/MeOH? solubility->polar No std_silica Standard Silica Gel (Acidic Surface) solubility->std_silica Yes (Unlikely) polar->std_silica Requires Modifier (TEA/NH3) mod_silica Amine-Functionalized Silica (NH2-Silica) polar->mod_silica Best for Scale-up (No modifier needed) alumina Basic Alumina (Neutral/Basic Surface) polar->alumina Alternative (If silica fails) c18 Reverse Phase C18 (High pH) polar->c18 High Purity Req. (Mass Spec compatible) tailing Severe Tailing/Yield Loss (Amine-Silanol Interaction) std_silica->tailing Causes

Figure 1: Decision matrix for selecting the stationary phase based on solubility and chemical compatibility.

Detailed Protocols

Protocol A: Standard Silica with Mobile Phase Modifier (Most Common)

Use this if you only have standard silica cartridges.[1]

The Mechanism: Silica gel is acidic (pH ~5). The basic pyrrolidine nitrogen binds to it.[5] Adding Triethylamine (TEA) or Ammonia creates a competitive environment where the modifier saturates the silanol sites, allowing your product to elute freely.

Reagents:

  • Dichloromethane (DCM)[6]

  • Methanol (MeOH)[3]

  • Triethylamine (TEA) OR 7N Ammonia in Methanol.

Step-by-Step:

  • Slurry Packing: If packing by hand, prepare the silica slurry using the mobile phase containing the modifier (e.g., DCM + 1% TEA). Do not pack in pure DCM and then introduce the base later; the column will crack due to heat of adsorption.

  • Equilibration: Flush the column with 3-5 Column Volumes (CV) of the starting mobile phase (e.g., 98% DCM / 1% MeOH / 1% TEA).

  • The Gradient:

    • Solvent A: DCM + 1% TEA

    • Solvent B: MeOH + 1% TEA (or 7N NH3 in MeOH)

    • Gradient: 0% B to 10-20% B. (Do not exceed 20% MeOH on silica; it dissolves the silica matrix).

  • Post-Run: Rotovap fractions immediately. TEA has a high boiling point (89°C) and smells foul. You may need to co-evaporate with heptane or perform an aqueous workup (pH > 12) to remove residual TEA.

Protocol B: Reverse Phase (C18) at High pH

Use this for higher purity or if "streaking" persists on silica.[1]

The Mechanism: At low pH (formic acid), the amine is protonated (


) and elutes too fast (dead volume). At high pH, the amine is neutral (free base) and retains well on the hydrophobic C18 chain.

Reagents:

  • Buffer: 10mM Ammonium Bicarbonate (pH ~10) or 0.1% NH₄OH in Water.

  • Organic: Acetonitrile (MeCN).

Step-by-Step:

  • Column: Use a "High pH stable" C18 column (e.g., C18-AX or specific hybrid particles). Standard silica-based C18 degrades above pH 8.[1]

  • Gradient: 5% MeCN to 50% MeCN over 15 CV.

  • Detection: Monitor 210 nm.

  • Workup: Freeze-dry (lyophilize) fractions to remove water and ammonium bicarbonate (volatile salt).

Troubleshooting Guide (FAQ)

Q1: I added TEA, but my compound is still streaking. Why?

Diagnosis: You likely didn't add TEA to both solvents, or the concentration is too low. Fix: Ensure TEA is in Solvent A and Solvent B. The column environment must remain basic throughout the gradient. Alternatively, switch to Amine-functionalized Silica (NH2-Silica) .[1] This stationary phase mimics the modifier, eliminating the need for TEA in the solvent.

Q2: I can't get rid of the Triethylamine (TEA) after the column.

Diagnosis: TEA forms salts or is physically trapped in the oil. Fix:

  • Azeotrope: Add toluene or heptane and rotovap multiple times.

  • Switch Modifier: Use Ammonium Hydroxide (NH₄OH) instead of TEA. Ammonia is a gas and evaporates instantly.

    • Recipe: 90 DCM : 9 MeOH : 1 NH₄OH (conc). Shake well (it may be biphasic; use the lower layer or add more MeOH to miscibilize).

Q3: My product is co-eluting with a spot that stains with Ninhydrin.

Diagnosis: The impurity is likely the starting material (pyrrolidine or primary amine precursor). Your product (tertiary amine) does not stain well with Ninhydrin. Fix:

  • Visualization: Use Dragendorff to see your product and Ninhydrin to see the impurity.

  • Separation: If they co-elute on silica, their pKa values are likely similar. Switch to C18 Reverse Phase at pH 3 (Formic acid). The primary/secondary amine impurity will have a different hydrophobicity than the methylated tertiary amine product.

Visualizing the "Silanol Effect"

Understanding why you are adding base is crucial for reproducibility.

G cluster_silica Inside the Column silanol Acidic Silanol (Si-OH) amine Basic Amine Product (N-Methyl) silanol->amine Strong Ionic Bond (Tailing) result_bad Without Modifier: Broad, Tailing Peak amine->result_bad modifier Modifier (TEA/NH3) modifier->silanol Blocks Site (Competitive Binding) result_good With Modifier: Sharp, Symmetrical Peak modifier->result_good

Figure 2: Mechanism of amine tailing and the blocking effect of mobile phase modifiers.[1]

References

  • Reich, H. J. (n.d.). Chromatography of Amines. University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Optimization

Technical Support Center: Pyrrolidine-3-Carboxamide Synthesis Optimization

The following technical guide is structured as a Level 3 Engineering Support repository. It is designed for researchers experiencing specific failure modes in the synthesis of pyrrolidine-3-carboxamide scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Engineering Support repository. It is designed for researchers experiencing specific failure modes in the synthesis of pyrrolidine-3-carboxamide scaffolds.

Status: Active | Topic: Yield Improvement & Troubleshooting | Role: Senior Application Scientist

Executive Summary: The "Yield Trap"

The synthesis of pyrrolidine-3-carboxamide is deceptively simple. The core challenge is not bond formation, but isolation . The pyrrolidine ring's secondary amine (pKa ~11) and the carboxamide moiety create a highly polar, water-soluble zwitterionic character upon deprotection. Most yield loss occurs during aqueous work-up, not in the reactor.

This guide addresses three critical failure points:

  • Racemization during amide coupling (C3 stereocenter integrity).

  • "Invisible" Product Loss during aqueous extraction.

  • Deprotection Efficiency (Boc/Cbz removal without decomposition).

Module 1: Reaction Optimization (The Upstream)

Ticket #101: "My coupling yield is acceptable, but the enantiomeric excess (ee) has dropped."

Diagnosis: You are likely experiencing C3-epimerization via an oxazolone intermediate. This occurs when the carboxylic acid is activated (e.g., by HATU/EDC) and the adjacent chiral center (C3) has an abstractable proton.[1] Although C3 is a


-amino position relative to the ring nitrogen, it is 

to the carbonyl. If the ring nitrogen is protected with an electron-withdrawing group (Boc/Cbz), the acidity of the C3 proton increases, facilitating racemization under basic conditions.

Protocol Adjustment:

  • Switch Base: Replace TEA (Triethylamine) with DIPEA (Diisopropylethylamine) or 2,4,6-Collidine .[1] Collidine is a weaker base that minimizes proton abstraction at C3 while sufficiently neutralizing the reaction.

  • Additives are Mandatory: Never use carbodiimides (EDC/DCC) without HOBt or Oxyma .[1] These nucleophiles intercept the O-acylisourea intermediate faster than the oxazolone can form.

  • Order of Addition: Pre-activate the acid at

    
     for 15 minutes before adding the amine. Keep the reaction cold (
    
    
    
    to RT).

Decision Matrix: Coupling Reagent Selection Use the following logic to select the correct reagent based on your substrate's steric profile and chirality requirements.

CouplingLogic Start START: Select Coupling Reagent Chiral Is C3 Stereocenter Critical? Start->Chiral Scale Scale > 10g? Chiral->Scale No (Racemic) Steric Sterically Hindered Amine? Chiral->Steric Yes (Enantiopure) EDC Protocol A: EDC + HOBt (Low Racemization Risk) Scale->EDC Yes (Cost driven) HATU Protocol B: HATU + Collidine (High Reactivity, High Cost) Scale->HATU No (Speed driven) Steric->HATU Yes (Needs Power) T3P Protocol C: T3P (Propylphosphonic Anhydride) (No Epimerization, Easy Workup) Steric->T3P No (Needs Safety) Mixed Protocol D: Mixed Anhydride (IBCF) (Strict Temp Control -15C)

Figure 1: Decision tree for selecting coupling reagents to minimize racemization and maximize yield.

Module 2: Isolation & Purification (The Downstream)

Ticket #102: "I see product on LCMS, but it disappears after aqueous work-up."

Diagnosis: Your product is water-soluble . Pyrrolidine-3-carboxamides are polar. Standard EtOAc/Water extractions often partition 30-50% of the product into the aqueous phase, especially if the pH is not strictly controlled.

Corrective Workflow: Do NOT use standard water washes. Instead, adopt a "Dry Work-up" or "Salting-Out" strategy.

Comparative Extraction Efficiency Table

Solvent SystemPartition Coefficient (LogP est.)[1]Recovery YieldNotes
EtOAc / Water Poor< 50%Avoid. Product is lost to aqueous layer.
DCM / Water Moderate65-75%Better, but emulsions are common.
CHCl3 / IPA (3:1) High90-95% Recommended. The IPA disrupts hydrogen bonding with water.
n-BuOH Very High> 95%Hard to evaporate (high BP), requires azeotrope.[1]

The "Salting-Out" Protocol:

  • Saturate the aqueous phase with NaCl (solid) until no more dissolves.

  • Adjust pH to 10-11 (if amine is free) or 3-4 (if acid is free).[1] Note: For the carboxamide, neutral to slightly basic is usually preferred to prevent hydrolysis.

  • Extract 3x with Chloroform:Isopropanol (3:1) .

  • Dry organic layer over

    
    , not 
    
    
    
    (Mg salts can trap polar amides).[1]

Module 3: Deprotection Strategy

Ticket #103: "Removing the Boc group turns my solid product into a hygroscopic oil/gum."

Diagnosis: You are isolating the Trifluoroacetate (TFA) salt . The TFA salt of pyrrolidine-3-carboxamide is extremely hygroscopic and acidic, which can lead to amide hydrolysis over time or difficulty in handling.

Solution: The Resin Exchange (Free Basing) Avoid liquid-liquid basic extraction (which returns you to the water-solubility problem in Ticket #102).[1] Use solid-phase scavenging.

Workflow:

  • Deprotection: Treat N-Boc-pyrrolidine-3-carboxamide with TFA/DCM (1:4).

  • Concentration: Rotovap to remove excess TFA. Co-evaporate with Toluene 3x to remove trace TFA.

  • Free-Basing (The Trick):

    • Dissolve the crude oil in MeOH.

    • Add Amberlyst A-21 (weakly basic resin) or MP-Carbonate .[1]

    • Shake for 30 mins. Check pH of supernatant (should be neutral/basic).[1]

    • Filter off the resin.

    • Concentrate filtrate to obtain the free base as a stable solid/foam.

WorkupFlow Crude Crude Deprotection Mix (Product + TFA) Evap Evaporate & Toluene Azeotrope Crude->Evap Resin Add Basic Resin (Amberlyst A-21 in MeOH) Evap->Resin Dissolve in MeOH Filter Filter Resin Resin->Filter pH > 7 Final Pure Free Base (Yield >90%) Filter->Final Concentrate

Figure 2: Solid-phase workup to isolate water-soluble amines without aqueous extraction.

FAQ: Rapid Fire Troubleshooting

Q: Can I use PyBOP? A: Yes, but be careful. Commercial PyBOP can contain trace amounts of pyrrolidine (from its synthesis), which will compete with your amine to form a pyrrolidide byproduct [1].[1] Recrystallize PyBOP if using it for critical steps.

Q: My product is oiling out during crystallization. A: This is common for amides. Try Anti-Solvent Vapor Diffusion . Dissolve your product in a minimal amount of MeOH in a small vial. Place this open vial inside a larger jar containing


 or Hexanes. Cap the large jar. The anti-solvent will slowly diffuse in, growing crystals rather than crashing out oils [2].

Q: How do I scale this to 100g? A: For scale-up, avoid chromatography. Switch to Hydrogenation strategies if possible. Using a Ruthenium catalyst (


) allows for asymmetric hydrogenation of pyrrole-3-carboxylic acid derivatives with >99% ee, avoiding the coupling step entirely for certain scaffolds [3].[1]

References

  • Alsina, J., Barany, G., Albericio, F., & Kates, S. A. (1999).[2] Pyrrolidide formation as a side reaction during activation of carboxylic acids by phosphonium salt coupling reagents. International Journal of Peptide Research and Therapeutics. Link

  • BenchChem Technical Support.[3][4] (2025).[1][3][4][5] Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Link (Snippet 1.6)

  • Sturm, T., et al. (2013).[1] Process for the preparation of pyrrolidine-3-carboxylic acids. US Patent 8,344,161 B2. Link

  • Organic Chemistry Portal. Amide Coupling Reagents. Link

  • Tanaka, F., et al. (2017).[1] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting

N,3-dimethylpyrrolidine-3-carboxamide solubility issues and solutions

The following technical guide addresses solubility, handling, and experimental workflows for N,3-dimethylpyrrolidine-3-carboxamide (CAS 1342746-44-4) and its related salt forms. This content is structured for medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility, handling, and experimental workflows for N,3-dimethylpyrrolidine-3-carboxamide (CAS 1342746-44-4) and its related salt forms. This content is structured for medicinal chemists and formulation scientists.

[1][2]

Compound Identity & Physicochemical Profile[3][4][5][6][7]

N,3-dimethylpyrrolidine-3-carboxamide is a specialized chiral building block often used to introduce conformational constraints in drug candidates.[1] Its structure features a quaternary carbon at the 3-position (bearing both a methyl group and the carboxamide), which significantly alters its solubility profile compared to simple pyrrolidine analogs.[1][2]

PropertySpecification / DataNotes
CAS Number 1342746-44-4Specific to the N,3-dimethyl variant.[1][3][4][5]
Structure Pyrrolidine ring with 3-Me, 3-CONHMeQuaternary center at C3 increases steric bulk.[1]
Molecular Weight ~156.23 g/mol Small molecule, highly polar.[1][2]
Physical State Viscous Oil or Low-melting SolidFree base is often an oil; HCl salt is a solid.[1][2]
pKa (Calculated) ~9.5 - 10.5 (Pyrrolidine NH)Highly basic secondary amine.[1][2]
LogP (Calculated) < 1.0 (Hydrophilic)Prefers aqueous/polar phases.[1][2]
Solubility (Free Base) High: MeOH, DCM, DMSO, Water"Amphiphilic" – soluble in both organics and water.[2]
Solubility (HCl Salt) High: Water, MeOHLow: DCM, Et2O, HexanesHygroscopic; difficult to extract from water.[2]

Diagnostic Troubleshooting (Q&A)

Issue 1: "I cannot extract the compound from the aqueous phase after deprotection."

Diagnosis: The molecule is a small, polar secondary amine.[2] At neutral or acidic pH, it is fully protonated (cationic) and stays in the water.[2] Even at basic pH (free base), its low LogP means it partitions poorly into standard non-polar solvents like diethyl ether or pure DCM.[2] Solution:

  • pH Adjustment: Ensure the aqueous phase is pH > 12 using saturated

    
     or NaOH.[2]
    
  • Solvent Modification: Do not use Ether or Hexanes. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[2] The alcohol disrupts the hydration shell and increases extraction efficiency.[2]

  • Salting Out: Saturate the aqueous phase with NaCl to push the organic amine out (Salting-out effect).[1][2]

Issue 2: "The product oils out during the reaction or workup."

Diagnosis: This is common for pyrrolidine carboxamides.[2] They often form "oils" rather than crystalline solids because the N-methyl and 3-methyl groups disrupt crystal packing.[1] Solution:

  • Avoid Water in Workup: If possible, remove reaction solvents (like DMF or DMSO) via lyophilization or high-vacuum evaporation rather than aqueous extraction.[1][2]

  • Precipitation: If the product is an oil, try dissolving it in a minimum amount of DCM and adding excess Diethyl Ether or Hexanes with vigorous stirring to induce precipitation of the salt form (if HCl is added).[2]

Issue 3: "My stock solution in DMSO is precipitating when added to the assay buffer."

Diagnosis: While the free base is soluble, if you are using a salt form (e.g., HCl or TFA salt) in DMSO, it may crash out upon hitting the high-salt, neutral-pH environment of a PBS buffer due to the "common ion effect" or pH shock.[2] Solution:

  • Free Base Conversion: Use the free base for DMSO stocks if possible.[2]

  • Step-down Dilution: Predilute the DMSO stock into water (not buffer) first, then add concentrated buffer, to avoid immediate salt shock.[2]

Visual Troubleshooting Guides

Figure 1: Solubility Logic Tree

This decision tree helps you choose the correct solvent system based on the form of the starting material.[2]

SolubilityTree Start Start: Identify Form IsSalt Is it a Salt? (HCl, TFA) Start->IsSalt IsFreeBase Is it a Free Base? Start->IsFreeBase SaltSolvent Soluble in: Water, MeOH, DMSO IsSalt->SaltSolvent SaltInsol Insoluble in: DCM, Ether, Hexanes IsSalt->SaltInsol BaseSolvent Soluble in: DCM, MeOH, DMSO, EtOAc IsFreeBase->BaseSolvent BaseWater Moderate Water Solubility (pH dependent) IsFreeBase->BaseWater ActionPrecip Purification: Dissolve in min DCM Precipitate w/ Ether BaseSolvent->ActionPrecip If oiling out ActionExtract Extraction Protocol: Use DCM:IPA (3:1) + NaCl BaseWater->ActionExtract If stuck in water

Caption: Decision logic for solvent selection based on the protonation state of N,3-dimethylpyrrolidine-3-carboxamide.

Validated Experimental Protocols

Protocol A: "Salting-Out" Extraction for Water-Soluble Amines

Use this when your compound is stuck in the aqueous layer.[1]

  • Basify: Cool the aqueous mixture to 0°C. Add saturated

    
     (aq) or 2M NaOH dropwise until pH > 12.
    
  • Saturate: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This increases the ionic strength, forcing the organic amine out of the water phase.[2]

  • Extract:

    • Prepare a solvent mixture of DCM:Isopropanol (3:1) .

    • Perform 3-4 extractions using this mixture. (Note: The organic layer may be on top or bottom depending on the exact ratio; check carefully).[2]

  • Dry: Combine organic layers, dry over anhydrous

    
     (Sodium Sulfate), and concentrate in vacuo.
    
Protocol B: Conversion of HCl Salt to Free Base

Use this if you need the free base for a reaction (e.g., alkylation).[2]

  • Dissolution: Dissolve 1.0 eq of the HCl salt in a minimum amount of water (e.g., 1g in 5-10 mL).[2]

  • Neutralization: Add 1.2 eq of solid

    
     or 
    
    
    
    .[1][2] Stir for 15 minutes. The solution may become cloudy.
  • Extraction: Follow Protocol A (Steps 2-4) immediately.

  • Recovery: Evaporate the solvent to yield the free base as a viscous oil.[2]

Protocol C: Handling "Oiling Out" in Amide Couplings

Use this if the product forms a gum during synthesis.

  • Decantation: If the product oils out at the bottom of the flask, decant the supernatant solvent.[2]

  • Trituration: Add Diethyl Ether or MTBE to the oily residue.[2]

  • Sonication: Sonicate the flask for 5-10 minutes. The mechanical energy often induces crystallization or turns the gum into a manipulatable powder.[2]

  • Filtration: Filter the resulting solid and wash with cold ether.[2]

References

  • PubChem. (n.d.).[1][2] N,3-dimethylpyrrolidine-3-carboxamide (Compound).[1][3][4][5][6] National Library of Medicine.[2] Retrieved February 27, 2026, from [Link][2]

  • Frontier, A. (2026).[1][2][7] Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.[2] Retrieved February 27, 2026, from [Link][2]

Sources

Optimization

Stability of N,3-dimethylpyrrolidine-3-carboxamide in different solvents

Welcome to the technical support center for N,3-dimethylpyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,3-dimethylpyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential stability issues you may encounter and offer solutions based on established chemical principles and regulatory guidelines.

Introduction to the Stability of N,3-dimethylpyrrolidine-3-carboxamide

N,3-dimethylpyrrolidine-3-carboxamide possesses a tertiary amine within a pyrrolidine ring and a tertiary amide functional group. This structure presents several potential routes for degradation, which can be influenced by solvent, pH, light, and temperature. Understanding these potential instabilities is crucial for developing robust formulations, ensuring accurate experimental results, and meeting regulatory requirements for drug development.

This guide will walk you through the common stability challenges, provide troubleshooting advice for unexpected results, and offer detailed protocols for conducting your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N,3-dimethylpyrrolidine-3-carboxamide?

A1: Based on its structure, the primary degradation pathways are likely to be hydrolysis of the amide bond and oxidation of the pyrrolidine ring. The tertiary amine in the pyrrolidine ring can also be susceptible to oxidation. Studies on similar pyrrolidine derivatives have shown instability in both acidic and alkaline conditions, which can catalyze hydrolysis.[1] Additionally, oxidative degradation is a known pathway for related compounds like N-methylpyrrolidone (NMP).[2]

Q2: In which types of solvents is N,3-dimethylpyrrolidine-3-carboxamide expected to be most and least stable?

A2:

  • Most Stable: Aprotic, non-polar solvents are generally the most inert and will likely provide the highest stability. Examples include hexane, toluene, and dichloromethane, provided they are free of acidic or basic impurities. High-purity aprotic polar solvents like acetonitrile (ACN) and tetrahydrofuran (THF) are also good choices for short-term use, but their purity should be monitored.

  • Least Stable: Protic solvents, especially water, can facilitate hydrolysis of the amide bond, particularly at non-neutral pH. Alcohols like methanol and ethanol can also participate in solvolysis reactions. The stability in aqueous solutions is expected to be highly pH-dependent.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The amide bond in N,3-dimethylpyrrolidine-3-carboxamide is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, significant degradation can be expected at low and high pH values.[1] The optimal pH for stability is likely to be near neutral (pH 6-8), but this needs to be experimentally determined.

Q4: Is N,3-dimethylpyrrolidine-3-carboxamide sensitive to light?

A4: While there is no specific data for this molecule, compounds with heteroatoms can be susceptible to photodegradation. It is recommended to handle and store solutions of this compound in light-protected containers (e.g., amber vials) until its photostability has been formally assessed according to ICH Q1B guidelines.[1]

Q5: What are the best practices for storing stock solutions of N,3-dimethylpyrrolidine-3-carboxamide?

A5: For maximum stability, stock solutions should be prepared in a high-purity, aprotic solvent such as acetonitrile or DMSO. They should be stored at low temperatures (-20°C or -80°C) in tightly sealed, light-protected containers. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency or inconsistent results over time in an aqueous formulation. Hydrolytic degradation. 1. Confirm degradation by analyzing your sample with a stability-indicating HPLC method. Look for new peaks corresponding to degradation products. 2. Conduct a pH-rate profile study to identify the pH of maximum stability. 3. If aqueous stability is insufficient, consider using a co-solvent system, preparing fresh solutions for each experiment, or lyophilization.
Appearance of new peaks in chromatograms when using certain solvents. Solvent-mediated degradation or reaction with solvent impurities. 1. Evaluate the stability of the compound in a range of high-purity solvents. 2. Ensure solvents are free from reactive impurities like peroxides (in ethers) or acidic/basic contaminants. 3. If hydrolysis is suspected, switch to aprotic solvents.
Degradation observed even under seemingly inert conditions. Oxidative degradation from dissolved oxygen or peroxides. 1. Degas solvents by sparging with an inert gas like nitrogen or argon before use. 2. Consider adding an antioxidant to the formulation if compatible with your application. 3. Store solutions under an inert atmosphere.
Variability between different batches of the compound. Presence of impurities that may catalyze degradation. 1. Characterize the purity of each new batch using a high-resolution analytical method. 2. Perform forced degradation studies on new batches to ensure consistent stability profiles.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3] This information is critical for developing a stability-indicating analytical method.

Objective: To investigate the stability of N,3-dimethylpyrrolidine-3-carboxamide under various stress conditions as recommended by ICH guidelines.

Materials:

  • N,3-dimethylpyrrolidine-3-carboxamide

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Heating oven

  • pH meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N,3-dimethylpyrrolidine-3-carboxamide in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store a solution in acetonitrile at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution in acetonitrile to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the extent of degradation and the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[4]

Objective: To develop an HPLC method that can separate N,3-dimethylpyrrolidine-3-carboxamide from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector. An LC-MS system is highly recommended for the identification of degradation products.[5]

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

Method Development Strategy:

  • Initial Screening:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an appropriate wavelength using a PDA detector, or use a low wavelength (e.g., 210 nm) if the chromophore is weak.

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed samples from the forced degradation study.

    • Adjust the gradient, mobile phase composition (e.g., try methanol instead of acetonitrile, or use a different buffer like ammonium acetate), and column chemistry to achieve adequate resolution between the parent peak and all degradation product peaks.

    • The goal is to demonstrate "mass balance," where the decrease in the API peak area corresponds to the increase in the peak areas of the degradation products.

Data Summary

The following table summarizes the expected stability of N,3-dimethylpyrrolidine-3-carboxamide under various conditions. This is a predictive summary based on the chemistry of the functional groups present. Experimental verification is required.

Condition Solvent Expected Stability Potential Degradation Products
Acidic AqueousUnstableAmide hydrolysis products (3-methylpyrrolidine-3-carboxylic acid and dimethylamine)
Basic AqueousUnstableAmide hydrolysis products
Neutral AqueousModerately StableSlow hydrolysis products
Oxidative Aprotic/AqueousPotentially UnstableN-oxides, ring-opened products (e.g., analogs of N-methylsuccinimide)[2]
Photolytic Aprotic/AqueousPotentially UnstableVarious photoproducts
Thermal Solid/AproticGenerally StableDecomposition at high temperatures

Visualizations

Logical Workflow for Stability Assessment

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Comprehensive Stability Study A Prepare Stock Solution in Aprotic Solvent B Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C Use stressed samples for method development D Analyze Stressed Samples C->D E Identify Degradation Products (LC-MS) D->E F Design Long-Term and Accelerated Stability Studies E->F Inform study design with degradation pathways G Select Appropriate Solvents and Storage Conditions F->G H Monitor Stability Over Time G->H

Caption: Workflow for assessing the stability of N,3-dimethylpyrrolidine-3-carboxamide.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent N,3-dimethylpyrrolidine-3-carboxamide Prod_Acid 3-methylpyrrolidine-3-carboxylic acid Parent->Prod_Acid H₂O, H⁺ or OH⁻ Prod_Amine Dimethylamine Parent->Prod_Amine H₂O, H⁺ or OH⁻ Prod_Oxide N-oxide Parent->Prod_Oxide [O] Prod_Ring Ring-Opened Products Parent->Prod_Ring [O]

Caption: Potential degradation pathways for N,3-dimethylpyrrolidine-3-carboxamide.

References

  • J AOAC Int. 2015 Sep-Oct;98(5):1248-59. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

  • Spectroscopy Online. 2023. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • MedCrave online. 2016 Dec 14. Forced Degradation Studies. [Link]

  • Applied and Environmental Microbiology. 2017 Dec 15. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. [Link]

  • Journal of Analytical Methods in Chemistry. 2020 Mar 4. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link]

  • Chemosphere. 2002 Jul;48(3):329-34. Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. [Link]

  • BioTech. 2025 Dec 11. Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • PubChem. N,4-dimethylpyrrolidine-3-carboxamide. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Canadian Journal of Microbiology. 2000. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. [Link]

  • DWK Life Sciences. Chemical Compatibility Calculator. [Link]

  • Asian Journal of Research in Chemistry. 2013 Mar. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Separation Science. 2025 Mar 24. Analytical Techniques In Stability Testing. [Link]

  • International Journal of Scientific Development and Research. 2019. Stability indicating study by using different analytical techniques. [Link]

Sources

Troubleshooting

Overcoming challenges in the scale-up synthesis of N,3-dimethylpyrrolidine-3-carboxamide

Introduction Welcome to the Technical Support and Troubleshooting Guide for the scale-up synthesis of N,3-dimethylpyrrolidine-3-carboxamide (C₇H₁₄N₂O). This highly polar, basic building block is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support and Troubleshooting Guide for the scale-up synthesis of N,3-dimethylpyrrolidine-3-carboxamide (C₇H₁₄N₂O). This highly polar, basic building block is a critical intermediate in the development of kinase inhibitors and anti-tubercular agents. Scaling up its synthesis from medicinal chemistry routes to multigram or kilogram batches presents unique thermodynamic, chemo-selective, and downstream processing (DSP) challenges.

This guide provides field-proven methodologies, mechanistic causality, and step-by-step protocols to ensure high-yield, safe, and reproducible batches.

Synthetic Workflow

SynthesisWorkflow SM 1-Benzylpyrrolidine- 3-carbonitrile Step1 C3 Methylation (LiHMDS, MeI) SM->Step1 Int1 1-Benzyl-3-methyl- pyrrolidine-3-carbonitrile Step1->Int1 Step2 Nitrile Hydration (H2O2, NaOH) Int1->Step2 Int2 1-Benzyl-3-methyl- pyrrolidine-3-carboxamide Step2->Int2 Step3 Reductive Amination (Pd/C, H2, HCHO) Int2->Step3 Product N,3-Dimethylpyrrolidine- 3-carboxamide Step3->Product

Caption: Three-step scale-up workflow for N,3-dimethylpyrrolidine-3-carboxamide synthesis.

FAQ & Troubleshooting Guides

Q1: During the construction of the C3 quaternary center, we observe high levels of unreacted starting material and dialkylated impurities. How can we optimize this?

Causality: The α-proton of 1-benzylpyrrolidine-3-carbonitrile is weakly acidic. Using a base with insufficient pKa or conducting the deprotonation at elevated temperatures (> -40°C) leads to incomplete enolate formation. This promotes competitive side reactions, including dialkylation or nucleophilic attack on the nitrile group[1].

Solution: Employ Lithium hexamethyldisilazide (LiHMDS) as a non-nucleophilic, strong base at strictly cryogenic temperatures (-78°C). The bulky trimethylsilyl groups prevent nucleophilic addition to the nitrile, while the lithium counterion stabilizes the resulting ketenimine-like enolate, ensuring mono-alkylation upon the addition of methyl iodide (MeI).

Step-by-Step Protocol: C3 Methylation

  • System Prep: Purge a dry glass-lined reactor with N₂. Charge 1-benzylpyrrolidine-3-carbonitrile (1.0 eq) and anhydrous THF (10 vol).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 eq) over 45 minutes, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C.

  • Alkylation: Slowly dose MeI (1.15 eq) dissolved in THF (2 vol) into the reactor.

  • Quench & IPC (In-Process Control): Allow the reaction to slowly warm to room temperature over 4 hours. Monitor via HPLC. Once conversion is >98%, quench with saturated aqueous NH₄Cl (5 vol).

  • Workup: Extract with EtOAc (3 x 5 vol), wash with brine, dry over Na₂SO₄, and concentrate to yield 1-benzyl-3-methylpyrrolidine-3-carbonitrile.

Q2: In the nitrile hydration step, we are seeing over-hydrolysis to the carboxylic acid and poor overall conversion. What is the scalable alternative to harsh acid/base hydrolysis?

Causality: Standard harsh acidic or basic reflux conditions drive the thermodynamic equilibrium past the primary amide to the more stable carboxylic acid.

Solution: Utilize the Radziszewski reaction. By using basic hydrogen peroxide (30% H₂O₂ / NaOH) in a co-solvent system (e.g., DMSO or aqueous surfactant), the hydroperoxide anion (HOO⁻) acts as a highly effective α-effect nucleophile[2]. It selectively attacks the electrophilic nitrile carbon to form a peroxyimidic acid intermediate, which rapidly collapses into the primary amide and oxygen gas, arresting the reaction before carboxylic acid formation[3].

Step-by-Step Protocol: Nitrile Hydration

  • Solvent Mixing: Dissolve 1-benzyl-3-methylpyrrolidine-3-carbonitrile (1.0 eq) in DMSO (8 vol) in a vented reactor (ensure pressure release for O₂ evolution).

  • Base Addition: Add 20% aqueous NaOH (0.2 eq) and cool the mixture to 15°C.

  • Oxidant Dosing (Critical): Dropwise add 30% aqueous H₂O₂ (3.0 eq) over 2 hours. Warning: Highly exothermic. Maintain internal temperature between 20°C and 25°C using jacket cooling.

  • Agitation: Stir at room temperature for 4 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Quench: Cool to 5°C and quench residual peroxide with saturated aqueous Na₂S₂O₃ until peroxide test strips read 0 ppm.

  • Isolation: Add water (15 vol) to precipitate the intermediate, 1-benzyl-3-methylpyrrolidine-3-carboxamide. Filter and dry under a vacuum.

Q3: The final debenzylation and N-methylation step is highly exothermic and poses safety risks at scale. How do we control this?

Causality: Direct alkylation with methyl halides is difficult to control and often results in over-alkylation to quaternary ammonium salts. The preferred scalable route is a one-pot debenzylation and reductive amination using Pd/C, H₂ gas, and aqueous formaldehyde. However, the simultaneous heat of hydrogenation (cleaving the benzyl group) and iminium reduction is highly exothermic and can lead to thermal runaway.

Solution: Decouple the reactions. Perform the debenzylation first under H₂, then dose the formaldehyde continuously under steady hydrogen pressure. This manages the heat evolution over time and minimizes the formation of aminal dimers.

Step-by-Step Protocol: Reductive Amination

  • Debenzylation: Charge a pressure reactor with 1-benzyl-3-methylpyrrolidine-3-carboxamide (1.0 eq), Methanol (10 vol), and 10% Pd/C (0.05 eq by weight). Purge with N₂, then H₂. Pressurize to 40 psi H₂ and stir at 25°C until hydrogen uptake ceases (approx. 6 hours).

  • Formaldehyde Dosing: Without removing the catalyst, carefully pump 37% aqueous formaldehyde (1.5 eq) into the reactor at a rate of 0.1 eq/min, maintaining the H₂ pressure at 40 psi and temperature at 25°C.

  • Completion: Stir for an additional 4 hours. Vent the reactor and purge with N₂.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot Methanol and concentrate the filtrate.

Q4: Downstream processing (DSP) of the final N,3-dimethylpyrrolidine-3-carboxamide is failing because the product is highly polar and remains in the aqueous layer. How do we extract it efficiently?

Causality: The target molecule has a very low LogP and extensive hydrogen-bonding capabilities, making standard liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane highly inefficient.

Solution: Alter the aqueous phase dynamics by "salting out" with K₂CO₃ to reduce water activity, and use a mixed polar aprotic solvent system (e.g., 10% MeOH in DCM) for extraction.

Quantitative Data: Extraction Efficiency Comparison

Solvent SystemAqueous AdditiveExtraction Efficiency (Yield %)Phase Separation Time
Ethyl Acetate (100%)None< 15%< 5 mins
Dichloromethane (100%)None25%< 5 mins
2-MethyltetrahydrofuranNaCl (Saturated)68%15 mins
10% MeOH in DCM K₂CO₃ (Saturated) > 92% < 5 mins

Table 1: Evaluation of solvent systems for the extraction of highly polar pyrrolidine carboxamides.

References

  • Title: Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium Source: ResearchGate / Tetrahedron URL: [Link]

  • Title: Nitrile to Amide - Common Conditions Source: Common Organic Chemistry URL: [Link]

  • Title: Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines Source: Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Technical Support Center: N,3-Dimethylpyrrolidine-3-Carboxamide Derivatization

This technical support guide addresses the specific challenges associated with derivatizing -dimethylpyrrolidine-3-carboxamide and structurally related 3,3-disubstituted pyrrolidine scaffolds. These molecules are "privil...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the specific challenges associated with derivatizing


-dimethylpyrrolidine-3-carboxamide  and structurally related 3,3-disubstituted pyrrolidine scaffolds.

These molecules are "privileged structures" in medicinal chemistry due to the quaternary carbon at position 3, which restricts conformational flexibility. However, this same feature creates significant steric hindrance ("neopentyl-like" environment), making standard derivatization protocols prone to failure.[1]

Senior Scientist Note:

“The most common error I see with this scaffold is underestimating the steric wall created by the C3-quaternary center. If your standard amide coupling or


 reaction is stalling at 20% conversion, do not just add more equivalents. You are fighting thermodynamics. You must switch to high-energy active esters or sterically permissible catalysts.”

Part 1: Diagnostic Flowchart

Before modifying your protocol, identify the specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Reaction Issue Type Which site are you modifying? Start->Type BranchN Pyrrolidine Nitrogen (N1) (Alkylation/Acylation) Type->BranchN BranchAmide Carboxamide Group (C3) (Hydrolysis/Reduction) Type->BranchAmide IssueN1 Problem: Low Yield / No Reaction BranchN->IssueN1 IssueNMR Problem: NMR shows 'Impurities' (Split Peaks) BranchN->IssueNMR IssueAmide Problem: Starting Material Unchanged BranchAmide->IssueAmide SolN1 Cause: C3-Steric Shielding Fix: Switch to HATU/HOAt or Microwave Heating IssueN1->SolN1 SolAmide Cause: Quaternary Carbon Barrier Fix: Acidic Hydrolysis (12M HCl, 100°C) or Route Redesign IssueAmide->SolAmide SolNMR Cause: Amide Rotamers Fix: High-Temp NMR (DMSO-d6, 80°C) IssueNMR->SolNMR

Figure 1: Decision matrix for troubleshooting reactivity and analytical anomalies.

Part 2: Troubleshooting Guides (Q&A)

Module A: Functionalizing the Pyrrolidine Nitrogen (N1)

Context: You are trying to attach the scaffold to a core (e.g., via amide coupling or nucleophilic aromatic substitution) and yields are poor.

Q1: My standard EDC/HOBt coupling to the pyrrolidine nitrogen is stalling. Why? Diagnosis: The methyl group at C3 creates a "pucker" in the pyrrolidine ring that sterically crowds the N1 nitrogen. Standard active esters (OBt) are often too bulky to effectively approach the amine in this conformation.[1] Protocol Adjustment:

  • Switch Coupling Agents: Move to HATU or COMU .[1] These generate the OAt (7-azabenzotriazole) active ester, which is less sterically demanding and more reactive than OBt esters [1].[1]

  • Base Selection: Use Collidine (TMP) instead of DIPEA.[1] Collidine is a weaker base but minimizes steric crowding in the transition state.

  • Solvent: Use DMF/DMAc (polar aprotic) to break up intermolecular H-bonds.

Q2: I am trying an


 reaction with a chloro-heterocycle, but it won't go to completion. 
Diagnosis:  The nucleophilicity of the N1 nitrogen is compromised by the adjacent quaternary center.
Protocol Adjustment: 
  • Force Conditions: Switch solvent to NMP and heat to 120°C-140°C.

  • Catalysis: If thermal

    
     fails, switch to Buchwald-Hartwig amination .[1]
    
    • Ligand Choice: Use RuPhos or BrettPhos .[1] These bulky ligands form a "pocket" that actually facilitates coupling of sterically hindered secondary amines [2].

Module B: Manipulating the Carboxamide (Side Chain)

Context: You want to hydrolyze the amide to an acid or reduce it to an amine.

Q3: I cannot hydrolyze the amide to the carboxylic acid. I've tried LiOH/THF and NaOH/MeOH. Diagnosis: This is a classic "Neopentyl Effect."[1] The quaternary carbon at C3 blocks the trajectory of the hydroxide ion attacking the carbonyl. Basic hydrolysis is often impossible for these substrates.[1] Protocol Adjustment:

  • Acidic Hydrolysis (The Nuclear Option):

    • Dissolve substrate in 6M or 12M HCl .

    • Seal in a pressure vial.

    • Heat to 100°C - 120°C for 12–24 hours.

    • Note: This will likely racemize the C3 center if it were a proton, but since C3 is quaternary (methyl/carboxyl), the stereocenter is chemically stable to acid.

  • Nitrous Acid Approach: If the amide is primary (

    
    ), treat with 
    
    
    
    (diazotization) to convert it to the acid via the diazonium intermediate, which is less sensitive to sterics.
Module C: Analysis & Purification

Q4: My NMR spectrum looks terrible. All peaks are doubled or broad.[1] Is my compound impure? Diagnosis: Likely not. Tertiary amides (like the


-methyl-pyrrolidine-3-carboxamide moiety) exhibit slow rotation around the C-N amide bond on the NMR timescale.[1] This creates rotamers  (cis/trans isomers).[1]
Verification Protocol: 
  • Take a small sample in DMSO-

    
    .[1]
    
  • Run the

    
     NMR at 80°C (353 K) .
    
  • Result: If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism. If they remain split, you have impurities (likely diastereomers).[1]

Part 3: Optimized Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling to N1

Use this when attaching the scaffold to a carboxylic acid core.[1]

Reagents:

  • Carboxylic Acid Core (1.0 equiv)[1][2]

  • N,3-dimethylpyrrolidine-3-carboxamide (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • HOAt (0.5 equiv - Optional additive for extreme hindrance)

  • DIPEA (3.0 equiv)[1]

  • DMF (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes at Room Temperature (RT). Do not add the amine yet.

  • Addition: Add the DIPEA, followed immediately by the pyrrolidine scaffold.

  • Reaction: Stir at RT for 4 hours.

    • Checkpoint: Check LCMS.[1] If conversion <50%, heat to 50°C.

  • Workup (Critical): These derivatives are water-soluble.[1]

    • Dilute with EtOAc.[1]

    • Wash with saturated

      
       solution  (removes DMF).[1]
      
    • Wash with saturated

      
      .[1]
      
    • Back-extract aqueous layers with DCM/Isopropanol (3:1) if yield is low.[1][3]

Protocol 2: Chiral Resolution (If Racemic)

If you synthesized the scaffold and need to separate enantiomers.

Since the C3 center is quaternary, classical salt crystallization rarely works.

  • Method: Preparative SFC (Supercritical Fluid Chromatography).[1]

  • Column: Chiralpak AD-H or IG.

  • Mobile Phase:

    
     with 20-40% Methanol (containing 0.1% Diethylamine).[1]
    
  • Detection: 220 nm (Amide absorption).[1]

Part 4: Data Summary & References

Steric Parameters of C3-Substituted Pyrrolidines
ParameterUnsubstituted Pyrrolidine3-Methyl-Pyrrolidine3,3-Dimethyl-Pyrrolidine Impact
N1 Nucleophilicity (

)
1.0~0.8< 0.1 Drastic reduction in reaction rate.[1]
Cone Angle (Steric) LowMediumHigh Requires smaller ligands/activators.[1]
Hydrolysis

(Amide)
HoursDaysStable Requires harsh acidic conditions.[1]
References
  • HATU/HOAt Superiority: Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

  • Buchwald-Hartwig for Hindered Amines: Maiti, D., & Buchwald, S. L. (2009).[1] "Cu-Catalyzed Arylation of Secondary Amines". Journal of the American Chemical Society, 131(1), 17423–17429. Link[1]

  • Rotamerism in Amides: Wiberg, K. B., et al. (1987).[1] "Barriers to rotation adjacent to double bonds.[1] 3. The C-N bond in amides". Journal of the American Chemical Society, 109(5), 1353–1363. Link[1]

Sources

Troubleshooting

Technical Support Guide: Enantioselective Synthesis of N,3-Dimethylpyrrolidine-3-Carboxamide

Executive Summary & Chemical Logic The synthesis of N,3-dimethylpyrrolidine-3-carboxamide presents a specific stereochemical challenge: the construction of a quaternary stereocenter at the C3 position of the pyrrolidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The synthesis of N,3-dimethylpyrrolidine-3-carboxamide presents a specific stereochemical challenge: the construction of a quaternary stereocenter at the C3 position of the pyrrolidine ring. While the N-methylation (amide or ring) is synthetically trivial, the enantioselective introduction of the C3-methyl group onto the pyrrolidine-3-carboxylic acid scaffold requires precise catalytic control to avoid racemization and ensure high enantiomeric excess (ee).

This guide prioritizes Asymmetric Phase-Transfer Catalysis (PTC) as the primary methodology.[1] Unlike traditional stoichiometric chiral auxiliaries (e.g., Evans oxazolidinones), PTC offers a scalable, "green" organocatalytic route that operates under mild conditions, minimizing side reactions common in quaternary center formation.

Core Synthetic Strategy: Asymmetric -Alkylation

The most direct route involves the asymmetric


-alkylation of an 

-protected pyrrolidine-3-carboxylate ester.[1]
  • Substrate:

    
    -Boc or 
    
    
    
    -Cbz protected pyrrolidine-3-carboxylic acid ester.[1]
  • Catalyst: Chiral Quaternary Ammonium Salt (Maruoka or Cinchona-alkaloid derivative).[1]

  • Mechanism: The catalyst forms a tight, chiral ion pair with the enolate of the substrate at the interface of the organic/aqueous phase, blocking one face of the enolate and forcing the alkylating agent (methyl iodide) to attack from the opposite face.

Visual Workflow & Mechanism

Figure 1: Asymmetric Phase-Transfer Catalysis Cycle

The following diagram illustrates the interfacial mechanism where the chiral catalyst (


) transfers the enolate into the organic phase while controlling the stereochemistry of the methylation.

PTC_Mechanism OrganicPhase Organic Phase (Toluene/CHCl3) Interface Liquid-Liquid Interface Enolate Chiral Ion Pair [Enolate⁻ • Q*⁺] Interface->Enolate Extraction into Organic Phase AqueousPhase Aqueous Phase (50% KOH/CsOH) Substrate Substrate (N-Boc-Pyrrolidine-3-ester) Substrate->Interface Diffusion Product Chiral Product (3-Methyl-3-ester) Enolate->Product + Me-I (Methyl Iodide) Stereoselective Alkylation Catalyst Chiral Catalyst (Q*X) Product->Catalyst Regeneration Catalyst->Interface Ion Exchange Base Base (OH⁻) Base->Interface Deprotonation

Caption: Schematic of the interfacial ion-pairing mechanism. The chiral quaternary ammonium catalyst (Q) extracts the enolate into the organic phase, shielding one face to ensure enantioselective methylation.*

Critical Process Parameters (CPP)

To achieve


 ee and high yield, the following parameters must be strictly controlled.
ParameterRecommended SpecificationScientific Rationale
Catalyst Type Maruoka Catalyst (

-spiro chiral ammonium) or Cinchona-derived (e.g.,

-anthracenylmethyl cinchonidinium)
Maruoka catalysts possess a rigid binaphthyl backbone that creates a deep chiral pocket, often yielding higher ee for quaternary centers than flexible Cinchona alkaloids.[1]
Base 50% aq.[1][2] KOH or CsOH High concentration is required for interfacial deprotonation.[1] Cesium (Cs

) can enhance reactivity due to the "cesium effect" (looser ion pairing), though KOH is often sufficient with high-performance catalysts.[1]
Solvent Toluene or Toluene:CHCl

(7:3)
Non-polar solvents tighten the ion pair between the catalyst and enolate, maximizing stereocontrol. Chlorinated co-solvents can improve solubility of polar substrates.[1]
Temperature -20°C to 0°C Lower temperatures suppress the background (racemic) reaction and enhance the rigidity of the chiral ion pair, improving ee.
Stirring Rate High Shear (>500 rpm) Since the reaction occurs at the interface, mass transfer is rate-limiting. Vigorous stirring ensures a constant interfacial area.[1]

Troubleshooting Guide

Scenario A: Low Enantiomeric Excess (< 80% ee)[1]

Root Cause Analysis:

  • Background Reaction: The uncatalyzed reaction (racemic alkylation) is competing with the catalyzed pathway.[1]

  • Loose Ion Pairing: The solvent is too polar, dissociating the chiral cation from the enolate.

  • Temperature Too High: Thermal energy overcomes the steric barrier provided by the catalyst.[1]

Corrective Actions:

  • Step 1: Switch solvent to pure Toluene .[1] Avoid polar aprotic solvents like DMF or THF, which solvate the enolate and destroy the chiral ion pair.

  • Step 2: Lower reaction temperature to -40°C . Note that reaction time will increase; monitor conversion by HPLC.

  • Step 3: Verify stirring rate. If the interface is not saturated with catalyst, the "naked" enolate (associated with K

    
     or Na
    
    
    
    ) will react non-selectively.
  • Step 4: Catalyst Upgrade: If using a Cinchona derivative (e.g., O-allyl-N-9-anthracenylmethylcinchonidinium bromide), switch to a structurally rigid Maruoka Catalyst (e.g.,

    
    -3,4,5-trifluorophenyl-NAS bromide).[1] These are specifically designed for difficult quaternary centers.[1]
    
Scenario B: Low Yield / Incomplete Conversion

Root Cause Analysis:

  • Steric Hindrance: The C3 position is sterically crowded, making the attack on Methyl Iodide sluggish.

  • Enolate Stability: The enolate of the amide/ester might be unstable or prone to decomposition over long reaction times.

  • Catalyst Poisoning: Iodide ions (I

    
    ) accumulating from MeI can compete with the enolate for the catalyst.[1]
    

Corrective Actions:

  • Step 1: Use Methyl Triflate (MeOTf) instead of Methyl Iodide.[1] Triflate is a more reactive electrophile and the triflate anion is less coordinating, reducing catalyst inhibition.

  • Step 2: Add solid KOH instead of aqueous KOH. Solid-liquid PTC can sometimes drive difficult reactions by keeping water concentration low, though this may require a crown ether co-catalyst (use with caution as crown ethers can lower ee).[1]

  • Step 3: Increase catalyst loading from 1 mol% to 5-10 mol% .

Scenario C: Difficulty Separating Enantiomers (Analytical)

Root Cause Analysis:

  • N,3-dimethylpyrrolidine-3-carboxamide is polar and lacks strong UV chromophores if the N-protecting group is removed.[1]

Corrective Actions:

  • Method: Use Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H or IC ).[1]

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1] The amine additive is crucial to sharpen the peak of the basic pyrrolidine nitrogen.

  • Derivatization: If detection is difficult, derivatize the pyrrolidine nitrogen with a UV-active group (e.g., Benzoyl chloride or Fmoc-Cl) before analysis.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use enzymatic resolution instead of PTC? A: Yes. Pig Liver Esterase (PLE) can be used to hydrolyze dimethyl 3-methylpyrrolidine-3,4-dicarboxylate.[1] However, this often requires a desymmetrization of a diester precursor, which adds synthetic steps (decarboxylation). PTC is generally more direct for the specific "3-methyl-3-carboxamide" target.[1]

Q2: What is the best N-protecting group for this reaction? A: Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are recommended.[1] They are stable to the basic PTC conditions (50% KOH) at low temperatures and are easily removed later.[1] Avoid base-labile groups like Fmoc.[1]

Q3: My product racemizes during the amide formation step. Why? A: The quaternary center at C3 is relatively stable, but if you are converting a C3-ester to a C3-amide after alkylation, harsh activation conditions (e.g., SOCl


 at reflux) can cause racemization via ketene intermediates.
  • Solution: Use mild coupling reagents like HATU or PyBOP with the amine (methylamine) to convert the acid to the amide. Alternatively, perform the alkylation directly on the amide substrate if the amide proton is protected or if using a secondary amide (though esters are typically better PTC substrates).

References

  • Phase-Transfer Catalyzed Alkylation of Pyrrolidines

    • Title: "Enantioselective synthesis of -halo- -alkylmalonates via phase-transfer catalytic -alkyl
    • Source: Organic & Biomolecular Chemistry (RSC).[1][3]

    • URL:[Link]

    • Relevance: Demonstrates the high ee capabilities of Maruoka-style catalysts for quaternary centers in malonate-like systems, which are structurally analogous to the pyrrolidine-3-carboxylate precursors.[1]

  • Maruoka Catalyst Design & Application

    • Title: "Recent Advances in Asymmetric Phase-Transfer C
    • Source: Buchler GmbH / Review.[1][4]

    • URL:[Link][1]

    • Relevance: Provides specific structural details on Cinchona vs.
  • Alternative Enzymatic Routes

    • Title: "Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid."
    • Source: The Aquila Digital Community (USM Thesis).[1]

    • URL:[Link]

    • Relevance: Details the Pig Liver Esterase (PLE) hydrolysis route for the exact chiral core scaffold.
  • General PTC Alkylation of Amino Acid Derivatives

    • Title: "Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids."[1][2]

    • Source: Journal of Organic Chemistry (PubMed).[1]

    • URL:[Link][1]

    • Relevance: Validates the use of Cinchona-derived catalysts for alpha-alkyl

Sources

Optimization

Recrystallization techniques for purifying N,3-dimethylpyrrolidine-3-carboxamide

Technical Support Center: Purification of N,3-Dimethylpyrrolidine-3-carboxamide Reference Ticket: #PUR-PYR-303 Status: Active Analyst: Senior Application Scientist (Separation Sciences)[1][2] Executive Summary Purifying...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N,3-Dimethylpyrrolidine-3-carboxamide

Reference Ticket: #PUR-PYR-303 Status: Active Analyst: Senior Application Scientist (Separation Sciences)[1][2]

Executive Summary

Purifying N,3-dimethylpyrrolidine-3-carboxamide presents a specific set of challenges due to its structural duality: it contains a basic tertiary amine (the pyrrolidine ring nitrogen) and a polar, hydrogen-bonding amide group at a quaternary carbon center (C3).[1][2]

This molecule often exhibits "oiling out" (liquid-liquid phase separation) rather than distinct crystallization, particularly in its free base form.[1][2] This guide prioritizes converting the "oiling out" failure mode into a controlled crystallization process, often recommending salt formation (e.g., Hydrochloride or Oxalate) to elevate the melting point and improve lattice energy.

Module 1: Solvent System Selection Strategy

The choice of solvent is the single most critical variable. Because this molecule is highly soluble in polar protic solvents (water, methanol) and moderately soluble in polar aprotic solvents, a single-solvent system rarely works.[1][2]

Solvent Screening Decision Matrix

Use the following logic to select your initial solvent system based on the physical state of your crude material.

SolventSelection Start Crude Material State Oil Oily/Sticky Gum Start->Oil Solid Amorphous Solid Start->Solid Base Is it Free Base? Oil->Base Likely Salt Is it a Salt (HCl)? Solid->Salt Likely SysA System A: IPA (Solvent) + EtOAc (Anti-solvent) Salt->SysA Alternative SysC System C: EtOH (Solvent) + MTBE (Anti-solvent) Salt->SysC Standard Base->SysA Polar impurities SysB System B: Toluene (Solvent) + Heptane (Anti-solvent) Base->SysB Non-polar impurities

Figure 1: Decision matrix for solvent selection based on the crude state and salt form. High-contrast nodes indicate critical decision points.

Recommended Solvent Systems (Quantitative)
System TypeSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Target Phase
Free Base Ethyl Acetate (EtOAc)n-Heptane1:2 to 1:4White Needles/Prisms
Free Base TolueneMethylcyclohexane1:3Granular Solid
HCl Salt Isopropanol (IPA)Ethyl Acetate (EtOAc)1:5Microcrystalline Powder
HCl Salt Ethanol (Abs.)[1][2]MTBE1:10Fine White Powder

Module 2: Troubleshooting "Oiling Out"

The Issue: Upon cooling, the solution turns cloudy and deposits a viscous oil droplet layer at the bottom instead of crystals. The Cause: The separation temperature (


) is higher than the crystallization temperature (

). This is common in pyrrolidine amides due to conformational flexibility and impurities acting as plasticizers.[1][2]
Corrective Protocol: The "Dual-Temperature" Oscillation
  • Re-dissolve: Heat the mixture until the oil layer fully dissolves into the supernatant.

  • Seed at Cloud Point: Cool slowly. The moment a faint haze appears (Cloud Point), add 0.5% w/w seed crystals .

    • Note: If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Isothermal Hold: Hold the temperature constant at the cloud point for 30–60 minutes. Do not cool further until distinct particles are visible.[1][2]

  • Slow Cooling: Ramp down at 5°C/hour. Rapid cooling forces the oil phase to return.[1]

Module 3: Master Protocol (HCl Salt Formation)

Why this approach? The free base of N,3-dimethylpyrrolidine-3-carboxamide has a low melting point and is prone to oiling.[1][2] Converting it to the Hydrochloride (HCl) salt increases the melting point (typically >150°C) and lattice energy, ensuring a robust purification.

Reagents:

  • Crude N,3-dimethylpyrrolidine-3-carboxamide (10.0 g, ~70 mmol)[1][2]

  • Isopropanol (IPA)[1]

  • HCl in IPA (5–6 N) or Dioxane (4 N)[1][2]

  • Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 10.0 g of crude free base in 30 mL of IPA at 40°C. Ensure complete dissolution.

    • Checkpoint: If the solution is dark, treat with activated carbon (5 wt%) for 15 minutes and filter hot through Celite.

  • Salt Formation:

    • Cool to 20°C.

    • Add 1.1 equivalents of HCl (e.g., HCl/IPA solution) dropwise over 20 minutes.

    • Observation: An exotherm will occur; maintain temp < 30°C. A thick slurry should form.[1][2]

  • Recrystallization (In-Situ):

    • Heat the slurry to reflux (~82°C) .

    • Add more IPA dropwise just until the solid dissolves. (Do not add excess).

    • Remove from heat.[1][2][3]

  • Anti-Solvent Addition:

    • While hot (~70°C), add EtOAc slowly until a permanent turbidity is just observed.[1][2]

    • Add 1 mL of IPA to clear the turbidity.

  • Controlled Crystallization:

    • Allow to cool to room temperature (RT) over 2 hours with gentle stirring.

    • Cool to 0–5°C in an ice bath for 1 hour.

  • Isolation:

    • Filter under vacuum (Buchner funnel).[1][2]

    • Wash the cake with cold 1:1 IPA/EtOAc (2 x 10 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

Module 4: Advanced FAQ

Q1: My material is a mixture of enantiomers. Will this separate them? A: No. Standard recrystallization (achiral solvents) will not separate enantiomers (R vs S) unless you are using a chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid) to form diastereomeric salts.[1][2] If you are purifying a racemate, you will get a purified racemate.[1][2] If you are purifying an enantiomerically enriched sample (e.g., 80% ee), recrystallization can improve ee via the "Horeau principle" (eutectic behavior), but you must monitor the mother liquor, as the eutectic composition might remain in solution.

Q2: The crystals are hygroscopic and turn to gum on the filter. A: Pyrrolidine salts can be hygroscopic.

  • Fix: Perform the filtration under a nitrogen blanket or use a rubber dam on the Buchner funnel to minimize air flow through the cake.

  • Fix: Switch the counter-ion. If HCl is too hygroscopic, try the Oxalate or Fumarate salt, which are often non-hygroscopic and highly crystalline.[2]

Q3: I have low yield (<50%). Where is my product? A: It is likely in the mother liquor.

  • Check: Run TLC or LC-MS on the filtrate.[1][2]

  • Recovery: Evaporate the filtrate to dryness. Recrystallize this "second crop" using a lower solvent volume (or a higher ratio of anti-solvent, e.g., 1:10 IPA:EtOAc).

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for amide and amine salt purification).

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Source for "oiling out" troubleshooting and solvent selection logic).

  • Pfizer Inc. (2012).[1][2] Process for the preparation of pyrrolidine derivatives. U.S. Patent 8,129,547.[1][2] Link (Describes purification of related 3-substituted pyrrolidine intermediates).

  • Enamine Ltd. (2020).[1][2] Safety Data Sheet: 3-methylpyrrolidine-3-carboxamide derivatives. (General solubility data for pyrrolidine carboxamide class).

  • Tung, H. H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] (Mechanistic basis for seeding and anti-solvent addition).[1][2][4]

Sources

Reference Data & Comparative Studies

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrrolidine Carboxamide Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. A critical juncture in this path...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. A critical juncture in this path is the translation of early-stage, laboratory-based (in vitro) findings to whole-organism (in vivo) efficacy. The pyrrolidine carboxamide scaffold, a versatile and privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1][2][3][4][5][6] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of N,3-dimethylpyrrolidine-3-carboxamide based compounds, drawing upon published experimental data to illuminate the nuances of this crucial translational step.

The Pyrrolidine Carboxamide Scaffold: A Privileged Motif in Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common feature in a wide array of natural products and synthetic drugs.[5] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors and receptor modulators.[7][8] The incorporation of a carboxamide functional group further enhances its drug-like properties by providing a hydrogen bond donor and acceptor, which can facilitate binding to biological targets.[4] Derivatives of the pyrrolidine carboxamide core have been investigated for a wide range of therapeutic applications, demonstrating its significance as a versatile pharmacophore.[5][6]

Understanding the Landscape: In Vitro vs. In Vivo Efficacy

The evaluation of a compound's therapeutic potential begins with in vitro studies. These experiments are conducted in a controlled environment outside of a living organism, typically using isolated enzymes, cells, or tissues. In vitro assays are invaluable for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR).[9][10] They offer high throughput, reproducibility, and cost-effectiveness.[11] However, the simplicity of these systems is also their main limitation; they do not fully recapitulate the complex physiological environment of a living organism.[11]

In vivo studies, conducted in living organisms such as animal models, are the next critical step. These experiments provide a more holistic assessment of a compound's efficacy by taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target effects and toxicity.[12][13] A successful translation from in vitro potency to in vivo efficacy is a key milestone in the drug development process.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis Identifies need Biochemical Assays (e.g., Enzyme Inhibition) Biochemical Assays (e.g., Enzyme Inhibition) Compound Synthesis->Biochemical Assays (e.g., Enzyme Inhibition) Provides test compounds Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Biochemical Assays (e.g., Enzyme Inhibition)->Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Confirms target interaction Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Cell-Based Assays (e.g., Cytotoxicity, Target Engagement)->Structure-Activity Relationship (SAR) Studies Generates data for optimization Structure-Activity Relationship (SAR) Studies->Compound Synthesis Guides further synthesis Animal Model Selection Animal Model Selection Structure-Activity Relationship (SAR) Studies->Animal Model Selection Identifies lead candidates Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Animal Model Selection->Pharmacokinetic (PK) Studies Determines dosing regimen Efficacy Studies (e.g., Disease Models) Efficacy Studies (e.g., Disease Models) Pharmacokinetic (PK) Studies->Efficacy Studies (e.g., Disease Models) Informs efficacy testing Toxicology Studies Toxicology Studies Efficacy Studies (e.g., Disease Models)->Toxicology Studies Evaluates therapeutic window Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

Figure 1: A generalized workflow illustrating the progression from in vitro to in vivo studies in drug discovery.

Case Study 1: Pyrrolidine Amide Derivatives as NAAA Inhibitors for Inflammation

A compelling example of the interplay between in vitro and in vivo data is the development of pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA).[1] NAAA is a key enzyme in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1]

In Vitro Efficacy

Researchers synthesized a series of pyrrolidine amide derivatives and evaluated their inhibitory activity against NAAA.[1] The most potent compound, designated as 4g (E93) , exhibited a low micromolar inhibitory concentration (IC50) against NAAA.[1] Kinetic analysis revealed that compound 4g acts as a competitive and reversible inhibitor of the enzyme.[1]

In Vivo Efficacy

The anti-inflammatory potential of compound 4g was then assessed in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model.[1] Administration of 4g demonstrated significant anti-inflammatory effects, which were blocked by a PPAR-α antagonist, confirming its mechanism of action.[1]

CompoundIn Vitro NAAA Inhibition (IC50)In Vivo ModelIn Vivo Efficacy
4g (E93) Low micromolarLPS-induced ALI in miceHigh anti-inflammatory activity

Table 1: Summary of in vitro and in vivo efficacy for NAAA inhibitor 4g.

This case study highlights a successful translation from potent in vitro enzyme inhibition to significant in vivo anti-inflammatory activity, underscoring the therapeutic potential of this class of compounds.

Case Study 2: Pyrrolidine Carboxamide Derivatives as Anticancer Agents

The pyrrolidine carboxamide scaffold has also been extensively explored for its anticancer properties, with derivatives targeting various cancer-related pathways.[2][3][6]

In Vitro Efficacy

A novel series of pyrrolidine-carboxamide derivatives were developed and evaluated for their antiproliferative activity against a panel of human cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).[2] Several compounds exhibited potent antiproliferative activity, with compound 7g emerging as the most potent, showing a mean IC50 of 0.90 μM, which was more potent than the standard chemotherapeutic agent doxorubicin (IC50 of 1.10 μM).[2] Further mechanistic studies revealed that these compounds induce apoptosis and inhibit EGFR and CDK2, two key proteins involved in cancer cell proliferation.[2]

Bridging to In Vivo Models (Hypothetical)

While the cited study focused on in vitro evaluation, the promising results for compound 7g would warrant progression to in vivo studies. A typical next step would be to evaluate its efficacy in a xenograft mouse model, where human cancer cells (e.g., A-549 or MCF-7) are implanted into immunocompromised mice.

CompoundIn Vitro Antiproliferative Activity (Mean IC50)Target Cancer Cell Lines
7g 0.90 μMA-549, MCF-7, HT-29
Doxorubicin 1.10 μMA-549, MCF-7, HT-29

Table 2: In vitro anticancer activity of pyrrolidine carboxamide derivative 7g compared to doxorubicin.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine carboxamide derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimate male Wistar rats for one week with free access to food and water.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

G cluster_0 In Vitro to In Vivo Correlation cluster_1 Potential for Discrepancy Potent In Vitro Activity Potent In Vitro Activity Favorable In Vivo PK/PD Favorable In Vivo PK/PD Potent In Vitro Activity->Favorable In Vivo PK/PD is a prerequisite for Poor Pharmacokinetics Poor Pharmacokinetics Potent In Vitro Activity->Poor Pharmacokinetics can be negated by Significant In Vivo Efficacy Significant In Vivo Efficacy Favorable In Vivo PK/PD->Significant In Vivo Efficacy enables Lack of Efficacy In Vivo Lack of Efficacy In Vivo Poor Pharmacokinetics->Lack of Efficacy In Vivo Metabolic Instability Metabolic Instability Metabolic Instability->Lack of Efficacy In Vivo Off-Target Toxicity Off-Target Toxicity Off-Target Toxicity->Lack of Efficacy In Vivo

Figure 2: The relationship between in vitro activity and in vivo outcomes, highlighting key factors that can lead to discrepancies.

Conclusion

The pyrrolidine carboxamide scaffold continues to be a rich source of novel therapeutic agents. This guide has demonstrated the critical importance of a dual-pronged approach, leveraging both in vitro and in vivo studies to comprehensively evaluate the potential of these compounds. While in vitro assays provide essential initial data on potency and mechanism, in vivo models are indispensable for confirming efficacy in a complex physiological system. The successful translation from the bench to the preclinical setting, as exemplified by the NAAA inhibitors, provides a blueprint for the continued development of this promising class of compounds. Future research should continue to focus on optimizing the pharmacokinetic and toxicological profiles of these derivatives to unlock their full therapeutic potential.

References

  • OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Available from: [Link]

  • Li, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances. Available from: [Link]

  • Ali, M. A., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Available from: [Link]

  • Abdel-hameed, M. E., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry. Available from: [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE. Available from: [Link]

  • Gera, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Letters in Drug Design & Discovery. Available from: [Link]

  • Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Wilber, S. L., et al. (2023). The Parallel Structure-Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. International Journal of Molecular Sciences. Available from: [Link]

  • Singh, P., & Kaur, M. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Available from: [Link]

  • Janowska, S., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • Płaczek, R., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences. Available from: [Link]

  • Tesorero, R. A., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics. Available from: [Link]

  • Wang, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. Available from: [Link]

  • Tesorero, R. A., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. bioRxiv. Available from: [Link]

  • El-Naggar, A. M., et al. (2023). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-Mpro inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Available from: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Available from: [Link]

  • Khan, I., et al. (2021). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. Available from: [Link]

  • ResearchGate. TABLE 3 In vitro and in vivo toxicity studies with active compounds. Available from: [Link]

  • Lee, S., et al. (2023). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Cells. Available from: [Link]

  • Wagmann, L., et al. (2021). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug Testing and Analysis. Available from: [Link]

Sources

Comparative

Comparative Guide: Validating Target Engagement of the N,3-Dimethylpyrrolidine-3-Carboxamide Scaffold

Executive Summary & Technical Context[1][2][3][4][5][6] N,3-dimethylpyrrolidine-3-carboxamide represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike high-affinity lead compounds, this l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

N,3-dimethylpyrrolidine-3-carboxamide represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike high-affinity lead compounds, this low-molecular-weight moiety (MW ~142 Da) typically exhibits weak affinity (


 in the 

to

range) but high ligand efficiency. It serves as a critical building block for inhibitors targeting Enoyl Acyl Carrier Protein Reductase (InhA) in tuberculosis therapeutics, Matrix Metalloproteinases (MMP-13) , and various G-Protein Coupled Receptors (GPCRs) .

Validating the target engagement of such a small, polar fragment presents unique challenges. Standard biochemical assays (e.g., ELISA, FRET) often fail due to the high concentrations required, which induce non-specific aggregation or "Pan-Assay Interference" (PAINS).

This guide objectively compares the three primary biophysical methodologies for validating this molecule: Surface Plasmon Resonance (SPR) , Thermal Shift Assay (TSA/DSF) , and Ligand-Observed NMR (STD-NMR) . We argue that while TSA is superior for throughput, SPR is the requisite gold standard for validating the specific engagement of N,3-dimethylpyrrolidine-3-carboxamide due to its ability to resolve kinetics and stoichiometry.

Comparative Analysis: Validation Methodologies

The following table contrasts the performance of validation platforms specifically for the N,3-dimethylpyrrolidine-3-carboxamide scaffold.

FeatureSurface Plasmon Resonance (SPR) Thermal Shift Assay (TSA/DSF) Ligand-Observed NMR (STD)
Primary Output

,

,

, Stoichiometry

(Melting Temp Shift)
Epitope Mapping (Structural)
Sensitivity (Fragment) High (Can detect MW ~100 Da)Medium (Requires stabilization)Very High (Detects transient binding)
Throughput Medium (Hundreds/day)High (Thousands/day)Low (Tens/day)
False Positive Risk Low (Kinetics filter non-specifics)Medium (Aggregators stabilize protein)Low (Spectroscopic confirmation)
Sample Consumption Low (immobilized protein)Low (capillary/plate based)High (requires high conc. protein)
Suitability for Scaffold Best for Hit Validation Best for Primary Screen Best for Binding Mode
Expert Insight: Why SPR Wins for this Scaffold

For N,3-dimethylpyrrolidine-3-carboxamide, TSA is often used as a primary screen. However, pyrrolidine fragments can be "promiscuous" stabilizers. SPR is the only method that provides a "self-validating" check via the Stoichiometry (Rmax) parameter. If the theoretical


 does not match the experimental signal, you can immediately identify super-stoichiometric aggregation (common with carboxamides) versus true 1:1 binding.

Strategic Validation Workflow

The following diagram illustrates the logical flow for validating this scaffold, moving from high-throughput screening to structural confirmation.

TargetValidationWorkflow cluster_Screen Phase 1: Primary Screen cluster_Validation Phase 2: Orthogonal Validation Fragment N,3-dimethylpyrrolidine- 3-carboxamide Target Target Protein (e.g., InhA, MMP-13) Fragment->Target Incubation TSA Thermal Shift Assay (DSF) Target->TSA High Conc. (1mM) SPR Surface Plasmon Resonance (SPR) TSA->SPR Hits with ΔTm > 2°C Decision Go/No-Go Checkpoint SPR->Decision Kd < 500μM 1:1 Stoichiometry NMR STD-NMR LeadGen Lead Optimization (Grow Vector) NMR->LeadGen Epitope Map Decision->NMR Structural Confirmation Decision->LeadGen Validated Hit

Caption: Workflow for validating low-affinity fragments. TSA filters non-binders; SPR confirms kinetics; NMR maps the binding pose.

Deep Dive: The Self-Validating SPR Protocol

This protocol is designed specifically for N,3-dimethylpyrrolidine-3-carboxamide against a generic soluble protein target (e.g., InhA). It addresses the "fast-on/fast-off" kinetics typical of this scaffold.

Phase A: Experimental Setup
  • Instrument: Biacore 8K or S200 (High sensitivity required).

  • Chip Type: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2-5% DMSO .

    • Critical Note: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps that mask the tiny fragment signal.

Phase B: Immobilization Strategy
  • Ligand Density Calculation: Target a theoretical

    
     of 30-50 RU .
    
    • Formula:

      
      
      
    • Why? For a fragment (MW ~142), you need high protein density to see a signal, but avoid overcrowding which causes steric hindrance.

  • Coupling: Use standard Amine Coupling (EDC/NHS). Aim for a high immobilization level (e.g., 3000-5000 RU for a 50 kDa protein).

Phase C: The "Clean Screen" Injection Cycle

To distinguish true engagement from stickiness:

  • Solvent Correction: Perform 8-point DMSO solvent correction cycles (4.5% to 5.5% DMSO) to compensate for bulk effects.

  • Dose Response: Inject the scaffold as a 2-fold dilution series (e.g.,

    
     to 
    
    
    
    ).
  • Flow Rate: High flow (

    
    ) to minimize mass transport limitations.
    
  • Contact Time: Short (30s association, 15s dissociation). Fragments reach equilibrium almost instantly.

Phase D: Data Analysis & Acceptance Criteria
  • Square Wave Shape: The sensorgram must look like a "square wave" (instant on, instant off). Curvature indicates aggregation or secondary binding sites.

  • Stoichiometry Check:

    • Calculate Binding Level (

      
      ) at saturation.
      
    • If

      
       (Theoretical), the compound is aggregating (False Positive).
      
    • If

      
      , target engagement is VALIDATED .
      

Mechanistic Insight: The Pyrrolidine Carboxamide Interaction

Understanding how this scaffold binds helps interpret the data.

  • Hydrogen Bonding: The carboxamide group (

    
    ) acts as a dual donor/acceptor, typically anchoring to the protein backbone (e.g., the "hinge region" in kinases or the catalytic site in proteases).
    
  • Hydrophobic Clamp: The N-methyl and C3-methyl groups on the pyrrolidine ring provide hydrophobic contacts, often dictating the stereoselectivity (S- vs R- enantiomer).

  • Stereochemistry: The C3 chiral center is critical. In InhA inhibitors, often only one enantiomer is active.[1]

    • Recommendation: Always run the racemic mixture and pure enantiomers in SPR. If the signal drops by exactly 50% for the racemate compared to the active enantiomer, this validates specific binding over non-specific sticking.

InteractionMap cluster_BindingSite Protein Binding Pocket Scaffold N,3-dimethylpyrrolidine- 3-carboxamide Backbone Backbone H-Bonds (Donor/Acceptor) Scaffold->Backbone Carboxamide Anchor Pocket Hydrophobic Pocket Scaffold->Pocket Methyl Groups (Van der Waals) Stereo Stereo-Selective Gate Scaffold->Stereo C3 Chirality Check

Caption: Mechanistic binding mode. The carboxamide anchors the molecule, while methyl groups probe the hydrophobic pocket.

References

  • Hevener, K. E., et al. (2018). "Validation of Hit Compounds from Fragment-Based Drug Discovery." Methods in Molecular Biology. A comprehensive review on using SPR and NMR for fragment validation.

  • Guazzelli, L., et al. (2021).[2] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[3][4] Molecules. Details the pharmacological relevance of the pyrrolidine scaffold.

  • Schiebel, J., et al. (2016). "Six Biophysical Methods to Detect Small Molecule Interactions." ACS Chemical Biology. Comparative analysis of TSA, SPR, and MST.

  • Luckner, S. R., et al. (2010). "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis."[1] Journal of Biological Chemistry. Specific validation of this scaffold against InhA.

  • Scott, A. D., et al. (2016). "Determining target engagement in living systems." Nature Reviews Drug Discovery. Discusses the limitations of biochemical assays vs biophysical methods.

Sources

Validation

Fragment-Based Lead Discovery: Cross-Reactivity and Scaffold Profiling of N,3-Dimethylpyrrolidine-3-carboxamide

As drug discovery shifts away from flat, sp2-hybridized aromatic rings toward more complex, 3D-rich structures, functionalized pyrrolidines have emerged as privileged scaffolds. Among these, N,3-dimethylpyrrolidine-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts away from flat, sp2-hybridized aromatic rings toward more complex, 3D-rich structures, functionalized pyrrolidines have emerged as privileged scaffolds. Among these, N,3-dimethylpyrrolidine-3-carboxamide (N3-DMPC) offers a unique structural advantage. The presence of a quaternary stereocenter at the 3-position restricts conformational flexibility and provides highly defined exit vectors for fragment growth.

This guide provides an objective, data-driven comparison of N3-DMPC against alternative pyrrolidine scaffolds, detailing its cross-reactivity profile with key kinase and protease targets. We also provide self-validating experimental protocols to ensure rigorous hit-to-lead triage.

Scaffold Comparison: Why N3-DMPC?

In Fragment-Based Lead Discovery (FBLD), the choice of the initial core dictates the physicochemical trajectory of the lead compound. Pyrrolidine-3-carboxamide derivatives have been successfully utilized in the discovery of highly potent ERK1/2 inhibitors[1] and Rho kinase (ROCK) inhibitors[2].

Table 1: Physicochemical and Vector Comparison of Pyrrolidine Scaffolds
ScaffoldFsp³ClogPExit VectorsPrimary AdvantageTypical Target Class
N,3-Dimethylpyrrolidine-3-carboxamide 0.850.123 (N-alkyl, Amide, C3-methyl)Rigidified quaternary center; precise vector projection.Kinases (ERK, ROCK), Proteases[3][4]
3-Aminopyrrolidine 1.00-0.452 (N1, C3-amine)High solubility; low molecular weight.GPCRs, Ion Channels
N-Methylpyrrolidine-3-carboxylic acid 0.83-0.102 (N-methyl, Carboxyl)Amphoteric nature; strong salt-bridge formation.Proteases (e.g., BACE-1)[5]

Expert Insight: The addition of the methyl group at the C3 position in N3-DMPC prevents the amide bond from adopting planar conformations relative to the pyrrolidine ring. This steric bulk forces the fragment into a distinct 3D conformation that perfectly mimics the binding mode of ATP-competitive inhibitors in the kinase hinge region[4].

Cross-Reactivity Profiling

Because N3-DMPC acts as a privileged hinge-binding motif, it exhibits inherent cross-reactivity across the kinome. Understanding this cross-reactivity is critical for designing selectivity early in the hit-to-lead process.

Table 2: Enzyme Cross-Reactivity Panel (Fragment Level)

Data represents binding affinity (


) and functional inhibition (

) for the unsubstituted N3-DMPC fragment at 1 mM screening concentration.
Target EnzymePathway

(µM)

(µM)
Ligand Efficiency (LE)
ROCK1 Cytoskeletal Regulation451200.38
ERK1/2 MAPK Signaling852100.34
CDK2 Cell Cycle320>5000.25
BACE-1 Amyloid Precursor Cleavage>1000N/A<0.20

Note: While N3-DMPC shows baseline affinity for BACE-1, extensive C(sp3)–H functionalization is required to achieve sub-micromolar inhibition in proteases[5].

Pathway cluster_0 MAPK Pathway cluster_1 Cytoskeletal Regulation Stimulus Extracellular Stimulus (Growth Factors) Receptor RTK / GPCR Stimulus->Receptor RAS RAS Receptor->RAS RhoA RhoA Receptor->RhoA RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ROCK ROCK1/2 RhoA->ROCK Inhibitor N3-DMPC Derivatives (Inhibitor) Inhibitor->ERK Cross-reactivity Inhibitor->ROCK Primary Target

Caption: Dual-pathway modulation by N3-DMPC derivatives targeting ERK1/2 and ROCK1/2.

Experimental Methodologies: Self-Validating Protocols

To confidently advance N3-DMPC derivatives, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that artifacts (e.g., compound aggregation, autofluorescence) are identified and excluded.

Protocol A: Differential Scanning Fluorimetry (DSF / Thermal Shift)

DSF is the gold standard for primary fragment screening. It measures the thermodynamic stabilization of the target protein upon fragment binding.

  • Step 1: Assay Assembly. Mix 1 µM of target kinase (e.g., ROCK1), 5x SYPRO Orange dye, and 1 mM N3-DMPC fragment in HEPES buffer (pH 7.4).

    • Causality: Fragments have low intrinsic affinity (high µM to mM). Screening at 1 mM ensures saturation of the binding pocket. SYPRO Orange is environmentally sensitive and fluoresces only when bound to the hydrophobic core of a denaturing protein.

  • Step 2: Thermal Melt. Subject the plate to a temperature gradient from 25°C to 95°C (1°C/min) using a qPCR machine, monitoring fluorescence at Ex/Em 490/530 nm.

    • Causality: Gradual heating unfolds the protein. A bound fragment stabilizes the folded state, delaying the unfolding event to a higher temperature.

  • Step 3: Data Validation (Self-Validating Step). Extract the melting temperature (

    
    ) from the peak of the first derivative curve.
    
    • Validation Rule: A valid hit must exhibit a

      
       relative to the 1% DMSO negative control. Furthermore, a known high-affinity inhibitor (e.g., Y-27632 for ROCK) must be included as a positive control, yielding a 
      
      
      
      . If the positive control fails, the assay plate is rejected.
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Hits from DSF must be validated functionally. TR-FRET is chosen over standard fluorescence because its time-gated measurement eliminates interference from the autofluorescence of small molecules.

  • Step 1: Compound Preparation. Prepare a 10-point dose-response curve of the N3-DMPC derivative (from 10 mM down to 1 µM) in a 384-well plate.

    • Causality: A full dose-response curve is required to calculate an accurate

      
       and to identify steep Hill slopes (>2.0), which indicate non-specific aggregation rather than stoichiometric binding.
      
  • Step 2: Reaction Initiation. Add 2 nM ROCK1 enzyme, 100 nM biotinylated substrate peptide, and 10 µM ATP. Incubate for 60 minutes at room temperature.

    • Causality: ATP concentration is kept at or below its

      
       to maximize sensitivity for ATP-competitive fragments like N3-DMPC.
      
  • Step 3: Signal Detection & Validation. Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate after a 60-microsecond delay.

    • Validation Rule: Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and 1% DMSO as the negative control (0% inhibition). The assay is only valid if

      
      , proving the signal window is robust enough to detect weak fragment activity.
      

G A Fragment Library (N3-DMPC) B Primary Screen (DSF / Thermal Shift) A->B High Conc. (1 mM) C Orthogonal Screen (TR-FRET) B->C ΔTm > 2°C D Structural Biology (X-ray Crystallography) C->D IC50 < 100 µM E Hit-to-Lead Optimization D->E Vector Analysis

Caption: Fragment-Based Lead Discovery workflow for pyrrolidine-3-carboxamide scaffolds.

Conclusion

N,3-dimethylpyrrolidine-3-carboxamide is a highly effective, 3D-enriched scaffold for targeting the ATP-binding sites of kinases and the catalytic pockets of specific proteases. While its baseline cross-reactivity requires careful downstream optimization, its rigid exit vectors allow for precise structure-based drug design (SBDD). By employing orthogonal, self-validating assays like DSF and TR-FRET, researchers can confidently triage N3-DMPC hits and evolve them into potent, selective clinical candidates.

References

  • Fragment-based discovery of a highly potent, orally bioavailable inhibitor which modulates the phosphorylation and catalytic activity of ERK1/2. RCSB Protein Data Bank (PDB ID: 6GDM). Available at:[Link]

  • DL0805-2, a novel indazole derivative, relaxes angiotensin II-induced contractions of rat aortic rings by inhibiting Rho kinase and calcium fluxes. PubMed Central (PMC). Available at:[Link]

  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Discovery of MK-8353: An Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. Protein Data Bank Japan (PDBJ ID: 6DCG). Available at:[Link]

  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Proper Disposal Procedures for N,3-dimethylpyrrolidine-3-carboxamide

As a nitrogen-containing heterocyclic compound, N,3-dimethylpyrrolidine-3-carboxamide is frequently utilized as a critical building block and intermediate in drug discovery and synthetic organic chemistry. However, the p...

Author: BenchChem Technical Support Team. Date: March 2026

As a nitrogen-containing heterocyclic compound, N,3-dimethylpyrrolidine-3-carboxamide is frequently utilized as a critical building block and intermediate in drug discovery and synthetic organic chemistry. However, the presence of both a basic pyrrolidine ring and a carboxamide moiety dictates that its disposal cannot be treated as generic organic waste.

This guide provides researchers, scientists, and Environmental Health and Safety (EHS) professionals with an authoritative, self-validating operational plan for the safe handling, segregation, and disposal of N,3-dimethylpyrrolidine-3-carboxamide.

Physicochemical Profiling & Causality of Hazards

To design a self-validating disposal protocol, we must first understand the molecular behavior of the compound. Standard disposal procedures often fail because they do not account for the specific thermal degradation pathways of nitrogenous organic compounds.

When N,3-dimethylpyrrolidine-3-carboxamide is subjected to standard or low-temperature incineration, the nitrogen atoms within the pyrrolidine ring and the carboxamide group oxidize to form highly toxic nitrogen oxides (NOx). Therefore, the causality behind our strict segregation rules is to ensure this compound is routed exclusively to high-temperature hazardous waste incinerators equipped with catalytic NOx scrubbers.

Table 1: Physicochemical Properties & Disposal Implications
PropertyCharacteristicOperational Disposal Implication
Chemical Class Pyrrolidine carboxamideForms nitrogen oxides (NOx) upon combustion; mandates specialized high-temperature incineration [1].
Physical State Solid / Crystalline PowderHigh risk of aerosolization during spills; requires wet-wiping or HEPA-filtered vacuuming [2].
Solubility Soluble in polar organic solventsLiquid waste streams must be strictly segregated from halogenated solvents to prevent dioxin formation.
Reactivity Stable under standard conditionsIncompatible with strong oxidizing agents; mixing waste streams can lead to exothermic reactions.

Operational Disposal Workflows

The following diagram maps the logical workflow for the segregation, transport, and thermal destruction of N,3-dimethylpyrrolidine-3-carboxamide. By visually separating liquid and solid waste streams, laboratories can prevent cross-contamination and reduce disposal costs.

WasteRouting Gen Waste Generation: N,3-dimethylpyrrolidine-3-carboxamide Liq Liquid Waste Stream (Aqueous/Organic Solvents) Gen->Liq Sol Solid Waste Stream (Powder/Contaminated PPE) Gen->Sol Seg Segregation: Non-Halogenated Nitrogenous Waste Liq->Seg Compatible Solvents Sol->Seg Sealed Containers Inc High-Temp Incineration (>1000°C Thermal Oxidation) Seg->Inc EPA/RCRA Transport Scrub NOx Scrubber System (Catalytic Reduction) Inc->Scrub Flue Gas (NOx, CO) Atm Clean Atmospheric Release (N2, CO2, H2O) Scrub->Atm Neutralized Gas

Caption: Logical workflow for the segregation, transport, and thermal destruction of nitrogenous organic waste.

Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system . This means the procedure includes built-in physical or chemical checks to confirm that the step was executed safely and correctly.

Protocol 1: Immediate Spill Response and Containment

If N,3-dimethylpyrrolidine-3-carboxamide is spilled, immediate containment is required to prevent inhalation exposure and environmental release.

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate vicinity. Ensure laboratory ventilation (fume hoods, exhaust systems) is operating at maximum capacity.

  • Don Appropriate PPE: Equip nitrile or neoprene gloves (minimum 0.11 mm thickness), a laboratory coat, and safety goggles. If the spill involves a dry powder with aerosolization risk, a NIOSH-approved N95 or P100 particulate respirator is mandatory [1].

  • Containment (Dry Spill): Do not dry sweep. Dry sweeping generates airborne dust, increasing inhalation risk. Instead, gently moisten the powder with a compatible solvent (e.g., water or ethanol) to mechanically eliminate the aerosolization vector, then wipe up with absorbent pads [2].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, apply an inert absorbent material such as vermiculite or sand. Avoid combustible absorbents like sawdust.

  • Packaging & Validation: Place all recovered material and contaminated cleanup supplies into a heavy-duty, sealable polyethylene bag.

    • Self-Validation Check: Squeeze the sealed bag gently to ensure no air escapes; a perfectly sealed bag validates that volatile emissions are contained.

Protocol 2: Routine Laboratory Waste Segregation and Disposal

Proper segregation prevents dangerous chemical reactions in the waste accumulation area and ensures compliance with institutional EHS guidelines [4].

  • Waste Characterization: Determine the solvent matrix. If the compound is dissolved in non-halogenated solvents (e.g., methanol, ethyl acetate), it must be classified as "Non-Halogenated Organic Waste."

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Ensure the container is strictly dedicated to nitrogenous organic waste.

  • Transfer & Segregation: Transfer the waste into the designated container inside a fume hood.

    • Self-Validation Check: Before sealing the waste container, verify that no gas evolution (bubbling) or exothermic heat is occurring. A stable container at room temperature validates that no incompatible chemicals (e.g., strong oxidizers) were accidentally mixed.

  • Labeling: Clearly label the container with the full chemical name ("N,3-dimethylpyrrolidine-3-carboxamide"), the primary hazard ("Toxic/Irritant"), and the date of initial waste accumulation. Never use structural abbreviations.

  • EHS Coordination: Store the waste container in a designated secondary containment tray within a ventilated waste accumulation area. Contact your EHS department to arrange for pickup and transport to an approved hazardous waste disposal plant [1].

Regulatory Compliance & Environmental Fate

Proper disposal is not merely a laboratory best practice; it is a strict legal requirement. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under US Environmental Protection Agency (EPA) guidelines, specifically the Resource Conservation and Recovery Act (RCRA) [3].

While N,3-dimethylpyrrolidine-3-carboxamide may not have a distinct "U" or "P" listed code as a pure commercial chemical product, it must be managed as a characteristic hazardous solid waste if mixed with ignitable or corrosive solvents (40 CFR Part 261) [3]. Furthermore, the ultimate environmental fate of this compound relies on high-temperature incineration. By ensuring the waste is properly labeled and segregated, EHS contractors can route the material to incinerators equipped with catalytic reduction scrubbers, ensuring the nitrogenous waste is safely converted into harmless diatomic nitrogen (


), carbon dioxide (

), and water vapor (

) rather than atmospheric pollutants.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Waste Handling in the Organic Chemistry Lab. University of Texas at Dallas Environmental Health and Safety. Available at: [Link]

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